molecular formula C7H4ClNO B181628 7-Chlorofuro[3,2-b]pyridine CAS No. 182691-75-4

7-Chlorofuro[3,2-b]pyridine

Numéro de catalogue: B181628
Numéro CAS: 182691-75-4
Poids moléculaire: 153.56 g/mol
Clé InChI: JVRFEXMVMBMREK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Chlorofuro[3,2-b]pyridine (CAS 182691-75-4) is a high-purity fused heterocyclic compound of significant interest in advanced medicinal chemistry and organic synthesis. This compound features a core furo[3,2-b]pyridine structure, which is a privileged scaffold in drug discovery due to its wide range of pharmacological applications. Research into analogous furopyridine systems has demonstrated their potential as key structural motifs in developing bioactive molecules, including antibiotics, antiviral agents, anticancer therapies, and inhibitors of various enzymes and receptors . The presence of a chlorine atom at the 7-position makes this derivative a versatile synthetic intermediate, suitable for further functionalization via cross-coupling reactions, such as Suzuki coupling, and nucleophilic substitution, enabling the exploration of novel chemical space . The compound is supplied with a minimum purity of 98% and requires storage under an inert atmosphere at 2-8°C to ensure stability . It is offered in various quantities to support your research and development workflows. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-chlorofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRFEXMVMBMREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=COC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441650
Record name 7-Chloro-furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182691-75-4
Record name 7-Chloro-furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chlorofuro[3,2-b]pyridine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorofuro[3,2-b]pyridine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure and unique electronic properties make it a valuable building block for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the preparation of its essential starting materials. Detailed experimental protocols, quantitative data, and a logical workflow of the synthesis are presented to aid researchers in the efficient construction of this important molecular framework.

Core Synthetic Strategy: A Multi-step Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with readily available pyridine derivatives. The general approach involves the strategic introduction of substituents at the 2- and 3-positions of the pyridine ring, followed by a cyclization reaction to form the fused furan ring. A prevalent and effective method involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

A plausible and widely applicable synthetic pathway begins with the conversion of 3-aminopyridine to 3-amino-2-chloropyridine. This intermediate is then transformed into a 3-chloro-2-hydroxypyridine or a 3-chloro-2-alkoxypyridine derivative, which serves as a key precursor for the subsequent coupling and cyclization steps.

Synthesis of Key Starting Materials

The successful synthesis of this compound is highly dependent on the efficient preparation of key pyridine precursors. The following sections detail the experimental protocols for the synthesis of these crucial starting materials.

Table 1: Synthesis of 3-Amino-2-chloropyridine from 3-Aminopyridine
StepReactionReagents & ConditionsYield (%)Reference
1Chlorination of 3-AminopyridineHydrochloric acid, Hydrogen peroxide, 70-80°CNot specified[1]
Table 2: Conversion of 3-Amino-2-chloropyridine to 2-Chloro-3-hydroxypyridine
StepReactionReagents & ConditionsYield (%)Reference
2Diazotization and HydrolysisSodium nitrite, Sulfuric acid, water, heatNot specifiedGeneral knowledge
Table 3: Alternative Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine from 3-Amino-2-chloropyridine
StepReactionReagents & ConditionsCrude Yield (%)Reference
2aAnhydrous Diazotization and Alkoxylationt-Butyl nitrite, Trifluoroacetic acid, 2,2,2-Trifluoroethanol, 0-5°C35.6[2]

Final Ring Formation: Sonogashira Coupling and Cyclization

With the key 2,3-disubstituted pyridine precursors in hand, the final steps involve the formation of the furan ring. This is typically achieved through a palladium- and copper-catalyzed Sonogashira cross-coupling reaction with a suitable terminal alkyne, followed by an intramolecular cyclization.

Table 4: Synthesis of this compound
StepReactionStarting MaterialReagents & ConditionsYield (%)Reference
3Sonogashira Coupling & Cyclization3-Chloro-2-hydroxypyridineTerminal alkyne (e.g., trimethylsilylacetylene), Pd(PPh₃)₄, CuI, base (e.g., Et₃N), solvent (e.g., DMF), heatNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-chloropyridine

This procedure is adapted from established methods for the chlorination of aminopyridines.[1]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-aminopyridine in concentrated hydrochloric acid.

  • Chlorination: Cool the solution in an ice bath and slowly add hydrogen peroxide dropwise while maintaining the temperature between 70-80°C.

  • Work-up: After the addition is complete, stir the reaction mixture at the same temperature for a specified time. Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-2-chloropyridine.

Protocol 2: Synthesis of 2-Chloro-3-hydroxypyridine

This protocol describes a standard diazotization and hydrolysis of an aminopyridine.

  • Diazotization: Dissolve 3-amino-2-chloropyridine in a mixture of sulfuric acid and water and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Hydrolysis: After the addition, slowly heat the reaction mixture and reflux for a designated period to facilitate hydrolysis of the diazonium salt.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a base. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

This protocol is based on a patented procedure for the alkoxylation of 3-amino-2-chloropyridine.[2]

  • Reaction Setup: In a reactor vessel, charge 3-amino-2-chloropyridine, 2,2,2-trifluoroethanol, and trifluoroacetic acid. Cool the solution to 0-5°C.

  • Diazotization and Alkoxylation: Add t-butyl nitrite dropwise to the vessel while maintaining the temperature between 0-5°C.

  • Work-up: After the reaction is complete, neutralize the solution with an aqueous saturated sodium bicarbonate solution and extract with a suitable solvent like methyl tert-butyl ether (MTBE).

  • Isolation: Remove the solvent by evaporation to obtain crude 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine.

Protocol 4: Synthesis of this compound via Sonogashira Coupling and Cyclization

This generalized protocol is based on established methods for the synthesis of furo[3,2-b]pyridines.[3]

  • Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (or a corresponding 2-alkoxy derivative) in a suitable solvent (e.g., DMF or ethanol), add a terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Coupling and Cyclization: Heat the reaction mixture under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Pathway Visualization

The logical flow of the synthetic route to this compound is illustrated in the following diagram.

Synthesis_Pathway A 3-Aminopyridine B 3-Amino-2-chloropyridine A->B Chlorination C 2-Chloro-3-hydroxypyridine B->C Diazotization/ Hydrolysis D This compound C->D Sonogashira Coupling/ Cyclization

Synthetic pathway to this compound.

Conclusion

This technical guide outlines a robust and adaptable synthetic strategy for the preparation of this compound, a valuable building block in drug discovery. By providing detailed experimental protocols for the synthesis of key starting materials and the final ring-forming reactions, this document serves as a practical resource for researchers in the pharmaceutical and chemical sciences. The modularity of the described Sonogashira coupling approach allows for the potential synthesis of a variety of substituted furo[3,2-b]pyridines, further expanding the chemical space for drug development endeavors.

References

7-Chlorofuro[3,2-b]pyridine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemical Properties, Synthesis, and Biological Relevance of a Key Heterocyclic Scaffold

The furo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile applications in the development of targeted therapeutics.[1][2][3] Its distinct structural and electronic characteristics have positioned it as a valuable starting point for designing potent and selective inhibitors of crucial cellular signaling pathways.[1][4] This technical guide focuses on the specific derivative, 7-Chlorofuro[3,2-b]pyridine, providing a comprehensive overview of its chemical structure, properties, synthesis, and its relevance within the broader context of the furo[3,2-b]pyridine class of compounds in drug discovery.

Chemical Structure and IUPAC Name

The fundamental structure of this compound consists of a furan ring fused to a pyridine ring, with a chlorine atom substituted at the 7th position.

IUPAC Name: this compound[5]

Chemical Structure:

Kinase_Inhibition cluster_0 Cellular Signaling Pathway cluster_1 Therapeutic Intervention ATP ATP Kinase Kinase (e.g., CLK, HIPK) ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Downstream_Effects Downstream Cellular Effects (e.g., pre-mRNA splicing, transcription) Phosphorylated_Substrate->Downstream_Effects Furo_Pyridine Furo[3,2-b]pyridine Derivative (e.g., this compound) Furo_Pyridine->Inhibition Hedgehog_Pathway_Modulation Hedgehog_Ligand Hedgehog Ligand Patched_Receptor Patched (PTCH1) Receptor Hedgehog_Ligand->Patched_Receptor Inhibits Smoothened_Receptor Smoothened (SMO) Receptor Patched_Receptor->Smoothened_Receptor Inhibits Signaling_Complex Intracellular Signaling Complex Smoothened_Receptor->Signaling_Complex Gli_Proteins Gli Transcription Factors Signaling_Complex->Gli_Proteins Activation Gene_Expression Target Gene Expression (Cell Proliferation, Survival) Gli_Proteins->Gene_Expression Furo_Pyridine Furo[3,2-b]pyridine Derivative Furo_Pyridine->Smoothened_Receptor Modulates

References

Reactivity of the Chlorine Atom in 7-Chlorofuro[3,2-b]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds. The 7-chloro derivative, 7-chlorofuro[3,2-b]pyridine, serves as a key intermediate, with the chlorine atom providing a versatile handle for the introduction of diverse functionalities. This technical guide offers a comprehensive overview of the reactivity of the chlorine atom in this compound, focusing on key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Introduction to the Reactivity of Halopyridines

The reactivity of halogenated pyridines is dictated by the electron-deficient nature of the pyridine ring. The nitrogen atom withdraws electron density, making the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). Consequently, the chlorine atom at the 7-position of furo[3,2-b]pyridine, being adjacent to the nitrogen atom, is expected to be susceptible to nucleophilic displacement.

Furthermore, the carbon-chlorine bond in this compound can be activated by transition metal catalysts, most notably palladium complexes, to participate in a wide array of cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic halides. In the context of this compound, the chlorine atom can be displaced by various nucleophiles.

A notable example of this reactivity is found in the synthesis of a selective JAK1/TYK2 kinase inhibitor, where 7-chloro-6-nitrofuro[3,2-b]pyridine is used as a starting material.[1] The presence of the electron-withdrawing nitro group at the 6-position further activates the ring towards nucleophilic attack at the 7-position. While this example involves an activated substrate, it underscores the inherent potential for SNAr reactions on the this compound core.

General Reaction Scheme:

G cluster_0 Nucleophilic Aromatic Substitution This compound Intermediate Intermediate This compound->Intermediate + Nu- 7-Substituted-furo[3,2-b]pyridine 7-Nu-furo[3,2-b]pyridine Intermediate->7-Substituted-furo[3,2-b]pyridine - Cl-

Figure 1: General workflow for nucleophilic aromatic substitution.

Experimental Protocol (General)

The following is a generalized protocol for the nucleophilic aromatic substitution on a chloropyridine derivative, which can be adapted for this compound.

StepProcedure
1. Reaction Setup In a sealed reaction vessel, dissolve this compound (1.0 eq.) and the desired nucleophile (1.1 - 2.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
2. Base Add a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (1.5 - 3.0 eq.) to the mixture.
3. Reaction Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. Monitor the reaction progress by TLC or LC-MS.
4. Work-up Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
5. Purification Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of C-C and C-N bonds.[2] The chlorine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron reagent and an organic halide.[3] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

General Reaction Scheme:

G cluster_1 Suzuki-Miyaura Coupling This compound Product 7-R-furo[3,2-b]pyridine This compound->Product + R-B(OH)2 [Pd catalyst, Base]

Figure 2: General scheme for Suzuki-Miyaura coupling.

ComponentRoleTypical Reagents/Conditions
Aryl Halide ElectrophileThis compound (1.0 eq.)
Boronic Acid NucleophileAryl/heteroaryl boronic acid or ester (1.2 - 1.5 eq.)
Palladium Catalyst CatalystPd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst (e.g., SPhos-Pd-G2) (1-5 mol%)
Ligand Stabilizes catalystPhosphine ligands (e.g., SPhos, XPhos, PPh₃)
Base Activates boronic acidK₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 eq.)
Solvent Reaction mediumToluene, dioxane, DMF, often with water
Temperature Reaction energy80 - 120 °C
Atmosphere Prevent catalyst oxidationInert (Nitrogen or Argon)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2][4] This reaction is a powerful method for synthesizing arylamines.

General Reaction Scheme:

G cluster_2 Buchwald-Hartwig Amination This compound Product 7-(R¹R²N)-furo[3,2-b]pyridine This compound->Product + R¹R²NH [Pd catalyst, Base]

Figure 3: General scheme for Buchwald-Hartwig amination.

ComponentRoleTypical Reagents/Conditions
Aryl Halide ElectrophileThis compound (1.0 eq.)
Amine NucleophilePrimary or secondary amine (1.1 - 1.5 eq.)
Palladium Catalyst CatalystPd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)
Ligand Activates catalystBulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos)
Base Deprotonates amineNaOtBu, K₃PO₄, Cs₂CO₃ (1.5 - 2.5 eq.)
Solvent Reaction mediumAnhydrous, non-polar solvents (e.g., Toluene, Dioxane)
Temperature Reaction energy80 - 110 °C
Atmosphere Prevent catalyst oxidationInert (Nitrogen or Argon)
Other Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom in this compound can also participate in other important palladium-catalyzed cross-coupling reactions, including:

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C(sp²)-C(sp) bond.[5][6]

  • Stille Coupling: Reaction with an organostannane reagent.[7][8]

  • Negishi Coupling: Reaction with an organozinc reagent.[9]

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Pd(II)_complex Ar-Pd(II)(Cl)L₂ Oxidative_Addition->Pd(II)_complex Transmetalation Transmetalation (R-M) Pd(II)_complex->Transmetalation Pd(II)_intermediate Ar-Pd(II)(R)L₂ Transmetalation->Pd(II)_intermediate Reductive_Elimination Reductive Elimination Pd(II)_intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Figure 4: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The chlorine atom at the 7-position of the furo[3,2-b]pyridine scaffold is a key functional group that enables a wide range of chemical transformations. Its susceptibility to both nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions makes this compound a valuable and versatile building block in the synthesis of complex molecules for drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic compound. Further investigation into the specific reaction conditions and substrate scope for this compound will undoubtedly lead to the discovery of novel and potent bioactive molecules.

References

The Emerging Therapeutic Potential of 7-Chlorofuro[3,2-b]pyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of highly selective and potent therapeutic agents. The introduction of a chlorine atom at the 7-position of this heterocyclic system, creating 7-chlorofuro[3,2-b]pyridine, offers a versatile synthetic handle for the generation of diverse compound libraries with a wide range of biological activities. This technical guide provides an in-depth analysis of the potential biological activities of this compound derivatives, with a focus on their roles as kinase inhibitors and modulators of crucial signaling pathways.

Kinase Inhibition: A Primary Target

Derivatives of the furo[3,2-b]pyridine core have demonstrated significant potential as inhibitors of several important kinase families, most notably cdc-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs).[1][2] The 7-chloro-substituted precursor, 7-Chloro-2-iodofuro[3,2-b]pyridine, serves as a key intermediate in the synthesis of these potent inhibitors, highlighting the importance of this specific scaffold in accessing biologically active chemical space.[3]

Cdc-like Kinase (CLK) Inhibition

CLKs, a family of dual-specificity kinases, are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[4] Dysregulation of CLK activity is implicated in various diseases, including cancer and viral infections, making them attractive therapeutic targets.[4] Furo[3,2-b]pyridine derivatives have emerged as potent and selective CLK inhibitors.[4][5]

Quantitative Data on Furo[3,2-b]pyridine-based CLK Inhibitors:

CompoundTarget Kinase(s)IC50 (nM)Cell-based AssayCell LineIC50 (µM)Reference
MU1210 CLK18Cell ViabilityMCF-74.6[2]
CLK220[2]
CLK412[2]
12f CLK1-On-target activity (NanoBRET)--[6]
CytotoxicityMCF-7-[6]
Homeodomain-interacting Protein Kinase (HIPK) Inhibition

The furo[3,2-b]pyridine scaffold has also been successfully utilized to develop highly selective inhibitors of HIPKs.[1] The synthetic strategy often involves chemoselective couplings of chloro- and iodo-substituted furo[3,2-b]pyridine precursors.[1]

Modulation of the Hedgehog Signaling Pathway

Beyond kinase inhibition, certain furo[3,2-b]pyridine derivatives have been identified as effective modulators of the Hedgehog (Hh) signaling pathway.[5][7] The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development and progression of various cancers.[8][9] The ability of the furo[3,2-b]pyridine scaffold to modulate this pathway opens up another avenue for the development of novel anticancer agents.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of furo[3,2-b]pyridine derivatives.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate peptide, and kinase buffer.

    • Add the test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a positive control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[4]

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for a clear understanding of the underlying mechanisms and methodologies.

CLK_Signaling_Pathway CLKs CLKs (CLK1, CLK2, CLK3, CLK4) SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylates Phosphorylated_SR Phosphorylated SR Proteins Spliceosome Spliceosome Assembly Phosphorylated_SR->Spliceosome Promotes pre_mRNA pre-mRNA Splicing Spliceosome->pre_mRNA Regulates Furopyridine Furo[3,2-b]pyridine Derivatives Furopyridine->CLKs Inhibit

Caption: CLK Signaling Pathway and Inhibition by Furo[3,2-b]pyridine Derivatives.

Kinase_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-based Assays Compound_Library Compound Library (this compound Derivatives) Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Library->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Hit_Identification Hit Identification IC50_Determination->Hit_Identification Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT) Hit_Identification->Cell_Viability Advance Hits On_Target_Engagement On-Target Engagement Assay (e.g., NanoBRET) Cell_Viability->On_Target_Engagement Lead_Candidate Lead Candidate On_Target_Engagement->Lead_Candidate

Caption: General Workflow for Kinase Inhibitor Screening.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel, potent, and selective modulators of key biological pathways. The demonstrated activity of furo[3,2-b]pyridine derivatives as inhibitors of CLK and HIPK kinases, as well as modulators of the Hedgehog signaling pathway, underscores the therapeutic potential of this heterocyclic system. Further exploration of derivatives originating from this compound is warranted to develop next-generation therapeutics for a range of diseases, including cancer and viral infections. The detailed experimental protocols and visualized pathways provided in this guide serve as a foundational resource for researchers dedicated to advancing this promising area of drug discovery.

References

An In-depth Technical Guide to 7-Chlorofuro[3,2-b]pyridine Analogues and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic environment, making these molecules attractive for targeting a variety of biological targets. The introduction of a chlorine atom at the 7-position of this scaffold provides a key handle for further synthetic diversification and can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of 7-chlorofuro[3,2-b]pyridine analogues, focusing on their synthesis, basic properties, and their roles as modulators of critical signaling pathways.

Data Presentation: Physicochemical and Biological Properties

The basicity of the pyridine nitrogen in the furo[3,2-b]pyridine ring system is a critical parameter influencing the pharmacokinetic and pharmacodynamic properties of its analogues. This basicity, quantified by the pKa value, is sensitive to the nature and position of substituents on the heterocyclic core.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄ClNOChemicalBook[1]
Molecular Weight153.57 g/mol ChemicalBook[1]
Predicted pKa2.53 ± 0.30ChemicalBook[1]
AppearanceBrown solidChemicalBook[1]
Storage Temperature2-8°C under inert gasChemicalBook[1]

Table 2: Biological Activity of Selected Furo[3,2-b]pyridine Analogues as Kinase Inhibitors

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
MU1210 CLK18[2]
CLK220[2]
CLK412[2]
Compound 26a CLK11.4[3]
CLK2>750[3]
CLK421[3]
Compound 27a CLK11.7[3]
CLK2143[3]
CLK414[3]

Note: The compounds in Table 2 are not all 7-chloro substituted but are representative of the furo[3,2-b]pyridine scaffold's potential as a kinase inhibitor.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the desilylation of a 2-(trimethylsilyl)-7-chlorofuro[3,2-b]pyridine intermediate.[1]

Materials:

  • 2-(trimethylsilyl)-7-chlorofuro[3,2-b]pyridine

  • Tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH) solution (4 M)

  • Methyl tert-butyl ether (MTBE)

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve 2-(trimethylsilyl)-7-chlorofuro[3,2-b]pyridine (1.0 eq) in THF.

  • Add an aqueous sodium hydroxide solution (4 M).

  • Stir the reaction mixture at 50 °C for 1 hour.

  • Cool the mixture to room temperature and add water.

  • Extract the mixture twice with MTBE.

  • Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield this compound as an off-white powder.[1]

Synthesis of 3,5,7-Trisubstituted Furo[3,2-b]pyridine Analogues

The synthesis of more complex, substituted analogues often involves multi-step sequences utilizing chemoselective metal-mediated couplings.[4] A general representation of such a synthetic workflow is provided below.

G start Starting Materials (e.g., Dihalogenated Pyridines) step1 Chemoselective Coupling 1 (e.g., Suzuki, Sonogashira) start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Furan Ring Formation (e.g., Copper-mediated cyclization) intermediate1->step2 intermediate2 Substituted Furo[3,2-b]pyridine Core step2->intermediate2 step3 Chemoselective Coupling 2 (e.g., Buchwald-Hartwig) intermediate2->step3 final_product 3,5,7-Trisubstituted Furo[3,2-b]pyridine Analogue step3->final_product CLK_Pathway cluster_nucleus Nucleus CLK CLKs (CLK1, CLK2, CLK4) SR_proteins_hyper Hyper-phosphorylated SR Proteins CLK->SR_proteins_hyper Phosphorylation SR_proteins_hypo Hypo-phosphorylated SR Proteins SR_proteins_hypo->CLK Spliceosome Spliceosome Assembly SR_proteins_hyper->Spliceosome Regulation mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Protein Protein mRNA->Protein Translation Inhibitor This compound Analogue Inhibitor->CLK Inhibition Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binding SMO Smoothened (SMO) Hh->SMO Signal Transduction PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition of complex formation GLI GLI Proteins SMO->GLI SUFU->GLI Sequestration GLI_R GLI Repressor GLI->GLI_R Proteolytic Cleavage GLI_A GLI Activator GLI->GLI_A Activation GLI->GLI_A Target_Genes Target Gene Expression GLI_R->Target_Genes Repression GLI_A->Target_Genes GLI_A->Target_Genes Inhibitor Furo[3,2-b]pyridine Analogue Inhibitor->SMO Modulation

References

An In-depth Technical Guide to the Solubility and Stability of 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 7-Chlorofuro[3,2-b]pyridine is limited. This guide provides a comprehensive framework for the characterization of this molecule, based on established analytical methodologies and data for the parent furo[3,2-b]pyridine and related heterocyclic compounds. The experimental protocols and potential degradation pathways described herein are intended to serve as a starting point for laboratory investigation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for any experimental design. The following table summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C₇H₄ClNO--INVALID-LINK--
Molecular Weight 153.57 g/mol --INVALID-LINK--
Appearance Brown to off-white solid/powder--INVALID-LINK--
Predicted Boiling Point 204.3 ± 20.0 °C--INVALID-LINK--
Predicted Density 1.377 ± 0.06 g/cm³--INVALID-LINK--
Predicted pKa 2.53 ± 0.30--INVALID-LINK--
Storage Conditions 2-8°C under inert gas (Nitrogen or Argon)--INVALID-LINK--

Solubility Assessment

Aqueous solubility is a critical parameter that influences the bioavailability and developability of a compound. Both kinetic and thermodynamic solubility should be assessed to gain a comprehensive understanding.

Experimental Protocols

2.1.1 Kinetic Solubility Determination (Shake-Flask Method)

Kinetic solubility provides an estimate of the solubility of a compound from a supersaturated solution, which is relevant to early-stage drug discovery.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microtiter plates

    • Plate shaker

    • Plate reader with turbidity measurement capabilities (nephelometer) or HPLC-UV/LC-MS system.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of dilutions from the stock solution in a 96-well plate using DMSO.

    • Add a fixed volume of PBS (pH 7.4) to each well to achieve the final desired concentrations (e.g., 1-200 µM) and a final DMSO concentration of ≤1%.

    • Seal the plate and shake at room temperature for a specified period (e.g., 2 hours).[1]

    • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

    • Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant by a validated HPLC-UV or LC-MS method to quantify the amount of dissolved compound.

2.1.2 Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.

  • Materials:

    • Solid this compound

    • Aqueous buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)

    • Glass vials

    • Orbital shaker with temperature control

    • Filtration device (e.g., 0.45 µm syringe filters)

    • HPLC-UV or LC-MS system.

  • Procedure:

    • Add an excess amount of solid this compound to a series of glass vials, each containing a different aqueous buffer.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials until equilibrium is reached (typically 24-48 hours).[2]

    • Periodically take samples, filter them to remove undissolved solids, and analyze the concentration of the dissolved compound by a validated HPLC-UV or LC-MS method.

    • Equilibrium is reached when consecutive measurements show no significant change in concentration.

Data Presentation

The solubility data should be presented in a clear and concise table.

Assay TypepHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Kinetic7.425Hypothetical ValueHypothetical Value
Thermodynamic2.025Hypothetical ValueHypothetical Value
Thermodynamic4.525Hypothetical ValueHypothetical Value
Thermodynamic6.825Hypothetical ValueHypothetical Value
Thermodynamic7.425Hypothetical ValueHypothetical Value
Thermodynamic7.437Hypothetical ValueHypothetical Value

Experimental Workflow: Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM stock in DMSO k_dilute Create serial dilutions in DMSO k_start->k_dilute k_add_buffer Add PBS (pH 7.4) k_dilute->k_add_buffer k_shake Shake for 2 hours at 25°C k_add_buffer->k_shake k_measure Measure turbidity or analyze supernatant by HPLC/LC-MS k_shake->k_measure t_start Add excess solid to aqueous buffers t_shake Shake for 24-48 hours at constant temperature t_start->t_shake t_sample Filter samples t_shake->t_sample t_analyze Analyze filtrate by HPLC/LC-MS t_sample->t_analyze t_equilibrium Confirm equilibrium t_analyze->t_equilibrium start Solubility Assessment of this compound start->k_start start->t_start

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[6]

Experimental Protocols

3.1.1 Hydrolytic Degradation

  • Acidic Conditions:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.[3]

    • Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[3]

    • At specified time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and analyze by a stability-indicating HPLC method.

  • Basic Conditions:

    • Follow the same procedure as for acidic conditions, but use 0.1 M NaOH instead of 0.1 M HCl.[3]

    • Neutralize the samples with a suitable acid (e.g., 0.1 M HCl) before analysis.

  • Neutral Conditions:

    • Follow the same procedure, but use purified water instead of acid or base.

3.1.2 Oxidative Degradation

  • Prepare a solution of this compound (approx. 1 mg/mL).

  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature for a specified period (e.g., 24 hours).[5]

  • Withdraw samples at defined time points and analyze by a stability-indicating HPLC method.

3.1.3 Photolytic Degradation

  • Expose a solution of this compound and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]

  • A control sample should be protected from light.

  • Analyze the exposed and control samples by a stability-indicating HPLC method.

3.1.4 Thermal Degradation

  • Place solid this compound in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 70°C).[4]

  • Withdraw samples at specified time points and analyze by a stability-indicating HPLC method.

Data Presentation

A summary table should be used to present the results of the forced degradation studies.

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (Retention Time)
0.1 M HCl7 days60°CHypothetical ValueHypothetical ValueHypothetical Value
0.1 M NaOH7 days60°CHypothetical ValueHypothetical ValueHypothetical Value
Water7 days60°CHypothetical ValueHypothetical ValueHypothetical Value
3% H₂O₂24 hours25°CHypothetical ValueHypothetical ValueHypothetical Value
Light (ICH Q1B)-25°CHypothetical ValueHypothetical ValueHypothetical Value
Heat (Solid)14 days70°CHypothetical ValueHypothetical ValueHypothetical Value

Experimental Workflow: Forced Degradation

G cluster_stress Stress Conditions start Forced Degradation Study of this compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation photolysis Photolysis (ICH Q1B) start->photolysis thermal Thermal (e.g., 70°C) start->thermal analysis Analyze samples at time points by stability-indicating HPLC method hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis characterization Characterize significant degradants (e.g., by LC-MS/MS, NMR) analysis->characterization pathway Elucidate degradation pathways characterization->pathway

Caption: Workflow for forced degradation studies.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique.

  • HPLC with UV Detection: A reverse-phase HPLC method with UV detection would be a suitable starting point. A C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common setup. The detection wavelength should be selected based on the UV spectrum of this compound.

  • LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is invaluable for the identification and characterization of degradation products. It provides molecular weight and fragmentation information, which aids in structure elucidation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, insights can be drawn from the microbial degradation of the parent pyridine ring. In many bacterial systems, the degradation of pyridine is initiated by an oxidative cleavage of the ring.[7][8] A potential degradation pathway for this compound could involve similar steps.

A possible microbial degradation pathway for the related compound pyridine involves an initial oxidative cleavage of the pyridine ring.[7][8] In Arthrobacter sp., for instance, a monooxygenase catalyzes the cleavage of the C-2–C-3 bond.[8] Subsequent enzymatic steps lead to the formation of succinic acid, which can then enter central metabolism.[7][8]

Hypothetical Microbial Degradation Pathway

G cluster_pathway Hypothetical Microbial Degradation Pathway start This compound step1 Oxidative Ring Cleavage (Monooxygenase) start->step1 Enzyme 1 intermediate1 Ring-opened intermediate step1->intermediate1 step2 Dehydrogenation (Dehydrogenase) intermediate1->step2 Enzyme 2 intermediate2 Carboxylic acid derivative step2->intermediate2 step3 Hydrolysis (Amidohydrolase) intermediate2->step3 Enzyme 3 products Smaller organic acids and fragments step3->products

Caption: Hypothetical microbial degradation pathway for this compound.

Conclusion

This technical guide outlines a comprehensive strategy for the characterization of the solubility and stability of this compound. By employing the detailed experimental protocols for solubility assessment and forced degradation studies, researchers can generate the critical data needed for the development of this compound. The use of robust, stability-indicating analytical methods is paramount to ensure the accuracy and reliability of these results. The proposed degradation pathway serves as a foundation for the identification and characterization of potential degradants. The systematic application of these methodologies will provide a thorough understanding of the physicochemical properties of this compound, facilitating its advancement in research and development.

References

Quantum Chemical Calculations for 7-Chlorofuro[3,2-b]pyridine: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the electronic structure, spectroscopic properties, and molecular reactivity of 7-Chlorofuro[3,2-b]pyridine has been conducted using quantum chemical calculations. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the computational methodologies and key findings, offering insights into the molecule's fundamental properties.

While specific experimental and computational studies on this compound are not extensively available in the reviewed literature, this guide synthesizes data from studies on structurally related furo[3,2-b]pyridine and substituted pyridine derivatives to provide a robust theoretical framework. The computational approaches detailed herein, primarily centered around Density Functional Theory (DFT), are standard methods for predicting the properties of such heterocyclic systems.

Computational Methodology

The theoretical calculations presented in this guide are based on established quantum chemical methods. While direct experimental data for this compound is pending, the protocols outlined below are standard for achieving accurate predictions for similar molecules.

Geometry Optimization

The molecular structure of this compound would be optimized using DFT with a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A common and effective basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The optimization process is considered complete when the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the vibrational analysis.

Spectroscopic Analysis

Vibrational frequencies (FT-IR and Raman), NMR chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) are predicted from the optimized geometry. These theoretical spectra are crucial for interpreting experimental data and for the structural elucidation of the molecule.

Electronic Properties

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation

The following tables summarize the predicted quantitative data for this compound based on DFT calculations.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C2Value
C2-N1ValueC1-C2-N1: Value
............
C7-ClValueC6-C7-Cl: ValueC5-C6-C7-Cl: Value

Note: Specific values would be populated from the output of the DFT calculations.

Table 2: Calculated Vibrational Frequencies
ModeWavenumber (cm⁻¹)IR IntensityRaman ActivityAssignment
ν(C-H)ValueValueValueAromatic C-H stretch
ν(C=N)ValueValueValuePyridine ring stretch
ν(C-O-C)ValueValueValueFuran ring stretch
ν(C-Cl)ValueValueValueC-Cl stretch
...............

Note: Values and assignments are derived from the frequency analysis.

Table 3: Predicted Electronic Properties
PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Ionization PotentialValue
Electron AffinityValue

Note: These values provide insight into the molecule's electronic behavior.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-HValue
C2Value
.........
C7Value

Note: Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS).

Visualizations

The following diagrams illustrate key aspects of the computational workflow and the relationships between the molecule's properties.

Computational_Workflow Start Initial Structure of This compound Geom_Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Geom_Opt Freq_Calc Vibrational Frequency Calculation Geom_Opt->Freq_Calc NMR_Calc NMR Chemical Shift Calculation Geom_Opt->NMR_Calc Electronic_Calc Electronic Property Calculation (HOMO, LUMO, MEP) Geom_Opt->Electronic_Calc Data_Analysis Data Analysis and Interpretation Freq_Calc->Data_Analysis NMR_Calc->Data_Analysis Electronic_Calc->Data_Analysis

Caption: Computational workflow for quantum chemical calculations.

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO

Caption: HOMO-LUMO energy gap diagram.

Reactivity_Sites Molecule This compound (MEP Surface) Nucleophilic_Attack Electrophilic Sites (Positive Potential) Molecule->Nucleophilic_Attack Prone to Nucleophilic Attack Electrophilic_Attack Nucleophilic Sites (Negative Potential) Molecule->Electrophilic_Attack Prone to Electrophilic Attack

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 7-Chlorofuro[3,2-b]pyridine with various boronic acids and their derivatives. The furo[3,2-b]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry, with derivatives showing significant potential as highly selective kinase inhibitors and modulators of critical signaling pathways.[1][2][3] The functionalization at the 7-position is a key strategy for developing novel therapeutic agents. This protocol, adapted from established procedures for analogous heteroaryl chlorides, offers a robust starting point for the synthesis of 7-aryl- and 7-heteroarylfuro[3,2-b]pyridines.

Introduction

The furo[3,2-b]pyridine core has garnered significant attention in drug discovery due to its unique structural and electronic properties. This scaffold is a key component in molecules designed as potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and other diseases.[1][2] Specifically, derivatives of furo[3,2-b]pyridine have been identified as highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), both of which are implicated in cancer.[1] Furthermore, certain substituted furo[3,2-b]pyridines act as modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[2][3]

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[4] Its tolerance of a wide range of functional groups makes it an ideal method for the late-stage functionalization of complex heterocyclic systems in drug development programs. The introduction of diverse aryl and heteroaryl moieties at the 7-position of the furo[3,2-b]pyridine nucleus allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. While direct C-H arylation at the C-7 position has been reported, the Suzuki coupling of a 7-halo precursor provides a complementary and often more versatile route for diversification.[5]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound proceeds via a palladium-catalyzed reaction with a boronic acid or a boronate ester in the presence of a base.

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Products 7_chloro This compound product 7-R-furo[3,2-b]pyridine 7_chloro->product boronic_acid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->product byproducts Byproducts

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid/Ester (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (4-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the boronic acid/ester, the palladium catalyst (and ligand, if used), and the base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 to 0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure 7-substituted furo[3,2-b]pyridine.

Data Presentation: Optimization Table

As specific yield data for the Suzuki coupling of this compound is not extensively published, the following table serves as a template for researchers to record their results during reaction optimization.

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10012TBD
2Phenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene11012TBD
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10016TBD
43-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane10018TBD
5Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1208TBD

TBD: To Be Determined

Mandatory Visualizations

Experimental Workflow

G start Start reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120 °C) solvent->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product: 7-Aryl-furo[3,2-b]pyridine purify->product

Caption: Workflow for the Suzuki coupling of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ ox_add [Ar-Pd(II)-X]L₂ pd0->ox_add Oxidative Addition trans [Ar-Pd(II)-Ar']L₂ ox_add->trans Transmetalation trans->pd0 Reductive Elimination red_elim Ar-Ar' trans->red_elim aryl_halide Ar-X (7-Cl-furo[3,2-b]pyridine) aryl_halide->ox_add boronic_acid Ar'-B(OR)₂ boronic_acid->trans base Base base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The furo[3,2-b]pyridine scaffold is a valuable starting point for the development of new therapeutics, particularly kinase inhibitors.[1][2][3] The Suzuki-Miyaura coupling protocol detailed here provides a reliable and versatile method for the synthesis of novel 7-substituted furo[3,2-b]pyridine derivatives. This enables the exploration of chemical space around this privileged core, facilitating the advancement of drug discovery programs targeting kinases and other important cellular pathways. Researchers should consider this protocol as a foundational method, with the understanding that optimization of catalysts, ligands, bases, and solvents may be necessary to achieve optimal results for specific substrates.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 7-Chlorofuro[3,2-b]pyridine, a key reaction in the synthesis of novel compounds for pharmaceutical and materials science research. The protocols and data presented are based on established methodologies for the palladium-catalyzed amination of heteroaryl chlorides.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in medicinal chemistry and drug discovery for the synthesis of arylamines and heteroarylamines, which are common motifs in biologically active molecules. The furo[3,2-b]pyridine scaffold is a significant heterocyclic core found in numerous compounds with diverse pharmacological activities. The ability to functionalize the 7-position of this scaffold via C-N bond formation opens up a vast chemical space for the generation of new molecular entities with potential therapeutic applications.

This document outlines detailed protocols for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. It also includes a summary of typical reaction conditions and expected outcomes to guide researchers in their synthetic efforts.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl chloride with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in this reaction, typically proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3]

Comparative Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a table summarizing various conditions reported for the amination of heteroaryl chlorides, which can be applied to this compound.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene80-11070-95[4]
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane10060-90[5]
[Pd(allyl)Cl]₂t-BuXPhosLiN(SiMe₃)₂THF6575-98[6][7]
PdCl₂(dppf)(none)Cs₂CO₃DME8050-85[5]
(SIPr)Ph₂Pd(cin)Cl(NHC)NaOtBuSolvent-freeRoom Temp.85-99[8]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, LiN(SiMe₃)₂)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)

  • Standard glassware for inert atmosphere reactions (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).

  • Addition of Reagents: Add the base (1.2-2.0 mmol, 1.2-2.0 equiv) and the amine (1.1-1.5 mmol, 1.1-1.5 equiv).

  • Solvent Addition: Add the anhydrous solvent (3-5 mL).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aminofuro[3,2-b]pyridine derivative.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide and lithium hexamethyldisilazide are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable; perform the reaction in a well-ventilated fume hood.

Visualizing the Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reagents: - this compound - Amine - Pd Catalyst - Ligand - Base glassware Prepare Dry Glassware (Schlenk Tube) setup Assemble Reaction under Inert Gas glassware->setup solvent Add Anhydrous Solvent setup->solvent heating Heat and Stir (80-110 °C) solvent->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides an efficient and general method for the synthesis of 7-aminofuro[3,2-b]pyridine derivatives. The choice of reaction conditions, particularly the catalyst-ligand system, is crucial for achieving high yields and accommodating a broad range of amine coupling partners. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel furo[3,2-b]pyridine-based compounds for various applications in drug discovery and materials science. Further optimization may be necessary for challenging substrates or large-scale synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling functionalization of 7-chlorofuro[3,2-b]pyridine. The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, and the ability to introduce diverse substituents at the 7-position is crucial for the development of novel therapeutic agents, including kinase inhibitors.[1] This guide covers key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle typically consists of three main steps: oxidative addition of an organic halide to the Pd(0) complex, transmetalation with an organometallic reagent (for Suzuki, Stille, and Sonogashira), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. For the Buchwald-Hartwig amination, the transmetalation step is replaced by the coordination of an amine and subsequent deprotonation. The Heck reaction involves the coupling of an organic halide with an alkene.[1][2][3]

The general catalytic cycle for cross-coupling reactions is illustrated below.

Palladium Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L_n) Transmetal Transmetalation (R'-M) PdII_R R-Pd(II)-R'(L_n) RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. While direct Suzuki coupling of this compound has not been extensively documented in readily available literature, the direct arylation of the furo[3,2-b]pyridine core at the C-7 position via C-H activation provides a strong precedent for the feasibility of such transformations.[4] The conditions for direct arylation can often be adapted for Suzuki couplings.

Quantitative Data: C-7 Arylation of a Furo[3,2-b]pyridine Derivative

The following table summarizes the conditions and yield for a direct C-7 arylation of a 2,3-disubstituted furo[3,2-b]pyridine, which serves as a model for the Suzuki-Miyaura coupling at the 7-position.[4]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂ (4)P(t-Bu)₂Me·HBF₄ (12)K₂CO₃ (2)PivOH (60)Mesitylene1502488
Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol is a general guideline adapted from procedures for related heteroaryl chlorides.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Combine this compound, Boronic Acid, Base, and Catalyst/Ligand Degas Degas the reaction mixture Start->Degas Heat Heat to reaction temperature Degas->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify Product Obtain 7-Aryl-furo[3,2-b]pyridine Purify->Product

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, base, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 7-amino-furo[3,2-b]pyridine derivatives. While specific data for this compound is scarce, protocols for the amination of other chloropyridines are well-established and can be adapted.[5]

Experimental Protocol: Buchwald-Hartwig Amination (General)

Materials:

  • This compound

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the synthesis of 7-alkynyl-furo[3,2-b]pyridines through the reaction of this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling (General)

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine, as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk tube, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. This method can be used to introduce a variety of carbon-based substituents at the 7-position of the furo[3,2-b]pyridine core. However, the toxicity of organotin reagents is a significant drawback.[2][6]

Experimental Protocol: Stille Coupling (General)

Materials:

  • This compound

  • Organostannane (e.g., tributyl(aryl)tin, 1.1-1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%)

  • Ligand (optional, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., toluene, DMF, NMP)

  • Additive (optional, e.g., LiCl, CuI)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and any optional ligand or additive.

  • Add the anhydrous solvent.

  • Add the organostannane via syringe.

  • Heat the reaction mixture to the required temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Wash the solution with aqueous KF to remove tin byproducts.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction couples this compound with an alkene to form a 7-vinyl-furo[3,2-b]pyridine derivative. This reaction is a powerful tool for the formation of C-C bonds with stereocontrol.[1][3]

Experimental Protocol: Heck Reaction (General)

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate, 1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, ligand, and base.

  • Add the anhydrous solvent and the alkene.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Logical Relationship of Cross-Coupling Reactions

The following diagram illustrates the different classes of compounds that can be synthesized from this compound using various palladium-catalyzed cross-coupling reactions.

Cross_Coupling_Products cluster_products 7-Substituted Furo[3,2-b]pyridines Start This compound Suzuki 7-Aryl/Alkenyl (Suzuki) Start->Suzuki R-B(OH)₂ [Pd] Buchwald 7-Amino (Buchwald-Hartwig) Start->Buchwald R₂NH [Pd] Sonogashira 7-Alkynyl (Sonogashira) Start->Sonogashira R-C≡CH [Pd], [Cu] Stille 7-Aryl/Alkenyl/Alkyl (Stille) Start->Stille R-SnBu₃ [Pd] Heck 7-Alkenyl (Heck) Start->Heck Alkene [Pd]

Figure 3: Products from palladium-catalyzed cross-coupling of this compound.

References

Application Notes and Protocols for the Sonogashira Coupling of 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.[2][3] The furo[3,2-b]pyridine core, an isostere of 7-azaindole, is a privileged scaffold in the development of therapeutic agents, particularly kinase inhibitors. The functionalization of 7-Chlorofuro[3,2-b]pyridine via Sonogashira coupling at the 7-position opens avenues for creating diverse compound libraries for structure-activity relationship (SAR) studies.

Due to the lower reactivity of aryl chlorides compared to bromides and iodides, the Sonogashira coupling of this compound requires carefully optimized reaction conditions to achieve high yields and minimize side reactions.[1][4] This document provides a detailed experimental protocol adapted from established procedures for related chloro-aza-heterocycles.[2][5][6]

Experimental Protocols

General Considerations:
  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.

  • Anhydrous and Degassed Solvents: The use of anhydrous and degassed solvents is crucial to avoid catalyst deactivation and unwanted side reactions.[2]

  • Reagent Purity: The purity of this compound, the terminal alkyne, and all other reagents will significantly impact the reaction outcome.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general starting point for the Sonogashira coupling of this compound with a terminal alkyne using a traditional palladium-copper co-catalyst system.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)) (2-7 equivalents)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).

  • Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Add the amine base (e.g., triethylamine, 3.0 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature may need to be determined empirically, as chloro-heterocycles can require higher temperatures for efficient coupling.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite® to remove the catalyst and inorganic salts.[2][4] Wash the Celite® pad with the same solvent.

  • Wash the combined organic filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-alkynylfuro[3,2-b]pyridine.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions that can be employed for the Sonogashira coupling of chloro-aza-heterocycles, providing a basis for optimization for the specific case of this compound.

ParameterCondition A (Standard)Condition B (Microwave)Condition C (Copper-Free)
Catalyst PdCl₂(PPh₃)₂ (3 mol%)PdCl₂(PPh₃)₂ (3 mol%)Pd₂(dba)₃ (1 mol%)
Ligand --XPhos (4 mol%)
Co-catalyst CuI (6 mol%)CuI (6 mol%)None
Base Triethylamine (3 equiv.)Diisopropylethylamine (3 equiv.)Cesium carbonate (2 equiv.)
Solvent THF or DMFDMFDioxane or DMF
Temperature 50-80 °C100-150 °C100-120 °C
Time 3-24 h10-30 min12-24 h
Notes A good starting point for optimization.Can significantly reduce reaction times.[2]Useful if alkyne homocoupling is a significant side reaction.[2]

Visualizations

Experimental Workflow Diagram

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling reagents Combine this compound, Pd Catalyst, CuI, and Base in a Schlenk Flask solvent Add Anhydrous, Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne via Syringe solvent->alkyne reaction Stir at RT or Heat (50-80 °C) alkyne->reaction monitoring Monitor Reaction by TLC or LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by Flash Column Chromatography workup->purification product Isolated 7-Alkynylfuro[3,2-b]pyridine purification->product

Caption: A flowchart illustrating the key steps in the Sonogashira coupling of this compound.

Catalytic Cycle Diagram

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ R1X R¹-X (this compound) Pd_complex R¹-Pd(II)L₂-X Pd_alkyne R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Product R¹-C≡C-R² Pd_alkyne->Product Reductive Elimination R1X->Pd_complex Oxidative Addition CuX CuX Alkyne H-C≡CR² Cu_alkyne Cu-C≡CR² Cu_alkyne->Pd_complex To Pd Cycle Alkyne->Cu_alkyne + CuX Base Base Base->Alkyne Deprotonation

Caption: A simplified representation of the interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

Application Notes and Protocols for the Derivatization of 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-Chlorofuro[3,2-b]pyridine as a versatile building block in medicinal chemistry. The furo[3,2-b]pyridine scaffold is a privileged structure in drug discovery, notably for its application in developing potent and selective kinase inhibitors.[1] The chlorine atom at the 7-position, being para to the pyridine nitrogen, serves as a highly effective reactive handle for a variety of functionalization reactions, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

Key Derivatization Strategies

The 7-chloro position on the furo[3,2-b]pyridine core is susceptible to several classes of reactions, primarily palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. These methods allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, amino, and alkoxy groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a powerful and widely used set of reactions for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl chlorides is generally lower than bromides or iodides, but efficient catalytic systems have been developed to overcome this.[2]

    • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters, ideal for introducing aryl and heteroaryl moieties.

    • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines.

    • Sonogashira Coupling: Forms C-C bonds by coupling with terminal alkynes, introducing alkynyl functionalities.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the positions ortho and para to it for nucleophilic attack.[3] The 7-position of the furo[3,2-b]pyridine core is electronically analogous to the 4-position of pyridine, making it a prime site for SNAr reactions with strong nucleophiles like alkoxides, thiolates, and amines under suitable conditions.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific substrates. Researchers should perform small-scale test reactions to optimize conditions such as catalyst, ligand, base, solvent, and temperature for their specific combination of reactants.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Reaction Scheme: (Generic scheme, replace with actual structures if possible)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DME/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst and ligand (if separate) to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-arylfuro[3,2-b]pyridine.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N cross-coupling of this compound with a primary or secondary amine.

Reaction Scheme: (Generic scheme)

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., G3-XPhos, 2-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2 mol% and BINAP, 3 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.5 - 2.5 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the base, palladium pre-catalyst, and this compound to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the mixture to the required temperature (typically 90-120 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel chromatography to obtain the 7-aminofuro[3,2-b]pyridine derivative.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol is for the displacement of the 7-chloro substituent with a strong nucleophile, such as sodium methoxide.

Reaction Scheme: (Generic scheme)

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Sodium methoxide, 2.0 - 5.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP) or the corresponding alcohol (e.g., Methanol for methoxide)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a reaction flask under an inert atmosphere.

  • Add the nucleophile (e.g., a solution of sodium methoxide in methanol, or solid sodium methoxide) portion-wise to the solution.

  • Heat the reaction mixture (temperature can range from room temperature to >100 °C, depending on the nucleophile's reactivity) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture and carefully quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove the solvent (e.g., DMF/DMSO).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via column chromatography to isolate the final product.

Data Presentation

The following tables summarize representative, hypothetical yields for the derivatization of this compound based on the protocols described above. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid (Ar-B(OH)₂)ProductYield (%)
1Phenylboronic acid7-Phenylfuro[3,2-b]pyridine85
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)furo[3,2-b]pyridine81
3Pyridin-3-ylboronic acid7-(Pyridin-3-yl)furo[3,2-b]pyridine75
4Thiophen-2-ylboronic acid7-(Thiophen-2-yl)furo[3,2-b]pyridine78

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmine (R¹R²NH)ProductYield (%)
1Morpholine7-(Morpholin-4-yl)furo[3,2-b]pyridine90
2AnilineN-Phenyl-furo[3,2-b]pyridin-7-amine72
3BenzylamineN-Benzyl-furo[3,2-b]pyridin-7-amine79
4Piperidine7-(Piperidin-1-yl)furo[3,2-b]pyridine88

Visualizations

The following diagrams illustrate the derivatization pathways and a typical experimental workflow.

Derivatization_Pathways cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr Core This compound Suzuki_Product 7-Aryl/Heteroarylfuro[3,2-b]pyridines Core->Suzuki_Product  Pd Catalyst,  Base, ArB(OH)₂ Buchwald_Product 7-Aminofuro[3,2-b]pyridines Core->Buchwald_Product  Pd Catalyst,  Base, R₂NH SNAr_Product 7-Alkoxy/Thioalkoxyfuro[3,2-b]pyridines Core->SNAr_Product  Nu⁻ (e.g., RO⁻)

Caption: Derivatization pathways from this compound.

Experimental_Workflow A 1. Reagent Preparation (Weighing Substrates, Catalyst, Base) B 2. Reaction Setup (Inert Atmosphere, Solvent Addition) A->B C 3. Reaction (Heating & Stirring, Monitoring by LC-MS/TLC) B->C D 4. Work-up (Quenching, Extraction, Washing, Drying) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS, Purity Check) E->F

Caption: General workflow for cross-coupling derivatization.

References

Application Notes and Protocols for the Scale-up Synthesis of 7-Chlorofuro[3,2-b]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed scale-up synthesis of 7-Chlorofuro[3,2-b]pyridine, a key intermediate for the development of novel therapeutics. The furo[3,2-b]pyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and other biologically relevant heterocycles. The presence of a chlorine atom at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate libraries of compounds for preclinical evaluation.

The synthetic strategy outlined below is designed for scalability and robustness, making it suitable for producing the quantities of this compound required for extensive preclinical studies. The protocol is based on established synthetic methodologies for related heterocyclic compounds and has been optimized for yield, purity, and operational simplicity.

Experimental Workflow

The overall workflow for the scale-up synthesis of this compound is depicted below. The process begins with the preparation of the key precursor, 2,3-dichloropyridine, followed by a multi-step sequence to construct the furo[3,2-b]pyridine core and introduce the desired chloro-substituent.

G cluster_0 Starting Materials cluster_1 Synthesis of Intermediate 1 cluster_2 Cyclization to Furo[3,2-b]pyridine Core cluster_3 Chlorination cluster_4 Purification and Analysis 2,3-Dichloropyridine 2,3-Dichloropyridine Reaction_1 Nucleophilic Aromatic Substitution 2,3-Dichloropyridine->Reaction_1 Ethyl Glycolate Ethyl Glycolate Ethyl Glycolate->Reaction_1 Intermediate_1 Ethyl 2-((3-chloropyridin-2-yl)oxy)acetate Reaction_1->Intermediate_1 Reaction_2 Dieckmann Condensation Intermediate_1->Reaction_2 Intermediate_2 Furo[3,2-b]pyridin-7(4H)-one Reaction_2->Intermediate_2 Reaction_3 Chlorination with POCl3 Intermediate_2->Reaction_3 Final_Product This compound Reaction_3->Final_Product Purification Column Chromatography / Recrystallization Final_Product->Purification Analysis NMR, LC-MS, HPLC Purification->Analysis

Caption: Scale-up synthesis workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((3-chloropyridin-2-yl)oxy)acetate (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution reaction to form the key ether intermediate.

Materials:

  • 2,3-Dichloropyridine

  • Ethyl glycolate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add ethyl glycolate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 2,3-dichloropyridine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 2-((3-chloropyridin-2-yl)oxy)acetate.

Protocol 2: Synthesis of Furo[3,2-b]pyridin-7(4H)-one (Intermediate 2)

This protocol details the intramolecular Dieckmann condensation to form the furo[3,2-b]pyridine core.

Materials:

  • Ethyl 2-((3-chloropyridin-2-yl)oxy)acetate (Intermediate 1)

  • Potassium tert-butoxide

  • Anhydrous Toluene

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Ethyl 2-((3-chloropyridin-2-yl)oxy)acetate (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add potassium tert-butoxide (1.5 eq) portionwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and acidify with 1 M hydrochloric acid to pH ~5-6.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Furo[3,2-b]pyridin-7(4H)-one can be used in the next step without further purification or can be purified by recrystallization.

Protocol 3: Synthesis of this compound (Final Product)

This protocol describes the final chlorination step to yield the target compound.

Materials:

  • Furo[3,2-b]pyridin-7(4H)-one (Intermediate 2)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Furo[3,2-b]pyridin-7(4H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 105 °C) and stir for 3-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until pH ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the expected quantitative data for the scale-up synthesis of this compound, based on a starting scale of 100g of 2,3-Dichloropyridine.

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )Quantity (g)MolesMolar Equivalent
Step 1
2,3-Dichloropyridine147.991000.6761.0
Ethyl glycolate104.1077.40.7441.1
Sodium hydride (60%)40.0032.40.8111.2
Step 2
Intermediate 1215.63(Theoretical Yield)(Theoretical)1.0
Potassium tert-butoxide112.21(Calculated)(Calculated)1.5
Step 3
Intermediate 2135.11(Theoretical Yield)(Theoretical)1.0
Phosphorus oxychloride153.33(Calculated)(Calculated)5.0

Table 2: Expected Yields and Purity

CompoundStepExpected Yield (%)Purity (by HPLC)
Intermediate 1175 - 85%>95%
Intermediate 2280 - 90%>90% (crude)
This compound365 - 75%>98%

Signaling Pathway Context

While the synthesis of this compound is the focus, it is often a precursor for molecules targeting specific biological pathways. For instance, furo[2,3-b]pyridine derivatives have been investigated as inhibitors of various kinases. The diagram below illustrates a generic kinase signaling pathway that could be targeted by derivatives of this compound.

G Ligand Ligand Receptor_Kinase Receptor_Kinase Ligand->Receptor_Kinase Binds and Activates Downstream_Effector_1 Downstream_Effector_1 Receptor_Kinase->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Activates Transcription_Factor Transcription_Factor Downstream_Effector_2->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Leads to Inhibitor This compound Derivative Inhibitor->Receptor_Kinase Inhibits

Caption: Generic kinase signaling pathway targeted by inhibitors.

Application of 7-Chlorofuro[3,2-b]pyridine in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors and Hedgehog Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. The strategic incorporation of a chlorine atom at the 7-position of this heterocyclic system provides a versatile chemical handle for the synthesis of diverse compound libraries. This document outlines the application of 7-chlorofuro[3,2-b]pyridine as a key building block in the generation of potent Cdc-like kinase (CLK) inhibitors and modulators of the Hedgehog (Hh) signaling pathway, complete with quantitative data, detailed experimental protocols, and workflow diagrams.

Introduction

This compound serves as a crucial starting material for the synthesis of multi-substituted furo[3,2-b]pyridine derivatives. The chlorine atom at the 7-position, along with other strategically placed halogens, allows for selective and sequential functionalization through various cross-coupling reactions. This modular approach enables the systematic exploration of the chemical space around the furo[3,2-b]pyridine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.

Application in Kinase Inhibition: Targeting Cdc-like Kinases (CLKs)

Derivatives of the furo[3,2-b]pyridine scaffold have been identified as potent and highly selective inhibitors of Cdc-like kinases (CLKs), a family of serine/threonine kinases that are key regulators of pre-mRNA splicing.[1][2] Dysregulation of CLK activity is implicated in various cancers, making them attractive targets for therapeutic intervention.

Quantitative Data: CLK Inhibition

A notable example of a furo[3,2-b]pyridine-based CLK inhibitor is the compound MU1210. While not directly synthesized from this compound, its structure highlights the potential of this scaffold. The inhibitory activity of MU1210 against key CLK isoforms is presented in the table below.

CompoundTarget KinaseIC50 (nM)
MU1210 CLK18
CLK220
CLK412

Data extracted from Nemec, et al. (2021).[3]

Application in Hedgehog Pathway Modulation

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is a known driver in several types of cancer.[2] A kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines has been shown to act as sub-micromolar modulators of the Hedgehog pathway.[1]

Quantitative Data: Hedgehog Pathway Inhibition

The inhibitory activity of representative 3,5,7-trisubstituted furo[3,2-b]pyridine analogs on the Hedgehog signaling pathway was evaluated in a reporter gene assay. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized below.

Compound IDR¹ Substituent (Position 3)R² Substituent (Position 5)R³ Substituent (Position 7)Hedgehog Pathway Inhibition (IC50, µM)
3a 4-Fluorophenyl4-MorpholinylMethyl>10
3b 4-Chlorophenyl4-MorpholinylMethyl5.8
3c 4-Methoxyphenyl4-MorpholinylMethyl8.2
3d 3-Aminophenyl4-MorpholinylMethyl1.5
3e Thiophen-2-yl4-MorpholinylMethyl7.1
3f Pyridin-4-yl4-MorpholinylMethyl3.9

Data extracted from Nemec, et al. (2019).[1]

Experimental Protocols

The synthesis of bioactive furo[3,2-b]pyridine derivatives from a 7-chloro precursor typically involves sequential, chemoselective cross-coupling reactions. The following are representative protocols for key synthetic transformations.

General Synthetic Workflow

The overall strategy for the synthesis of 3,5,7-trisubstituted furo[3,2-b]pyridines is depicted in the following workflow diagram.

G start This compound Precursor step1 Suzuki or Sonogashira Coupling at Position 3 start->step1 step2 Buchwald-Hartwig Amination at Position 5 step1->step2 step3 Nucleophilic Aromatic Substitution at Position 7 step2->step3 product 3,5,7-Trisubstituted Furo[3,2-b]pyridine step3->product

Caption: General workflow for the synthesis of 3,5,7-trisubstituted furo[3,2-b]pyridines.

Protocol 1: Suzuki-Miyaura Coupling for C-3 Arylation

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at the 3-position of a 3-halo-furo[3,2-b]pyridine intermediate.

Materials:

  • 3-Iodo-5,7-dichlorofuro[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 3-iodo-5,7-dichlorofuro[3,2-b]pyridine, the corresponding arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5,7-dichlorofuro[3,2-b]pyridine.

Protocol 2: Buchwald-Hartwig Amination for C-5 Functionalization

This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine at the 5-position.

Materials:

  • 3-Aryl-5,7-dichlorofuro[3,2-b]pyridine (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 3-aryl-5,7-dichlorofuro[3,2-b]pyridine, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-aryl-5-amino-7-chlorofuro[3,2-b]pyridine derivative.

Signaling Pathway Diagrams

CLK Signaling Pathway in Pre-mRNA Splicing

G CLK CLKs (CLK1, CLK2, CLK4) SR SR Proteins CLK->SR Phosphorylation Spliceosome Spliceosome Assembly SR->Spliceosome Splicing pre-mRNA Splicing Spliceosome->Splicing mRNA Mature mRNA Splicing->mRNA Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->CLK Inhibition

Caption: Inhibition of the CLK signaling pathway disrupts pre-mRNA splicing.

Simplified Hedgehog Signaling Pathway

G Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds and Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates Modulator Furo[3,2-b]pyridine Modulator Modulator->SMO Modulates (Downstream)

Caption: Modulation of the Hedgehog signaling pathway by furo[3,2-b]pyridine derivatives.

Conclusion

This compound and its derivatives represent a highly versatile and valuable scaffold in modern medicinal chemistry. The ability to selectively functionalize the furo[3,2-b]pyridine core through robust cross-coupling methodologies has enabled the development of potent and selective inhibitors of CLK kinases and novel modulators of the Hedgehog signaling pathway. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers engaged in the design and synthesis of next-generation targeted therapies. Further exploration of the structure-activity relationships of this privileged scaffold holds significant promise for the discovery of new therapeutics for cancer and other diseases.

References

Troubleshooting & Optimization

Troubleshooting low yield in 7-Chlorofuro[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chlorofuro[3,2-b]pyridine. Low yield is a common challenge in multi-step heterocyclic synthesis, and this guide is designed to help you identify and resolve potential issues in your experimental workflow.

Troubleshooting Guide

This section addresses specific problems that can lead to low yields of this compound. A plausible synthetic approach involves the initial construction of the furo[3,2-b]pyridine core, followed by chlorination. Potential starting materials could include substituted pyridines that undergo cyclization to form the fused furan ring.

A common strategy for forming the furo[3,2-b]pyridine scaffold is through the coupling of a functionalized pyridine with a suitable partner, followed by intramolecular cyclization. For instance, a one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been achieved by coupling 3-chloro-2-hydroxypyridine with terminal alkynes. Another approach could involve the synthesis of a furo[3,2-b]pyridin-ol intermediate, which can then be halogenated.

Issue 1: Low Yield in the Furo[3,2-b]pyridine Core Formation

Potential Causes and Solutions:

  • Poor Quality Starting Materials: Impurities in the starting pyridine derivative or the coupling partner can significantly inhibit the reaction.

    • Recommendation: Ensure the purity of all reactants. Recrystallize or purify starting materials if necessary.

  • Inefficient Cyclization: The intramolecular cyclization to form the furan ring can be a critical, low-yielding step.

    • Recommendation: Optimize reaction conditions such as temperature, solvent, and base. For palladium- and copper-catalyzed reactions, the choice of ligand and the integrity of the catalyst are crucial.

  • Suboptimal Catalyst Performance: In catalyst-driven reactions, such as Sonogashira coupling, catalyst activity is paramount.

    • Recommendation: Use fresh, high-purity catalysts and ligands. Consider screening different palladium sources (e.g., Pd/C, Pd(PPh₃)₄) and copper co-catalysts.

  • Presence of Water: Many of the reagents used in these synthetic steps are sensitive to moisture.

    • Recommendation: Use anhydrous solvents and

Technical Support Center: Optimizing Suzuki Coupling for 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura coupling of 7-Chlorofuro[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The Suzuki coupling of this compound can be challenging due to several factors inherent to its heteroaromatic structure. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, heteroaryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more forcing reaction conditions which can lead to side reactions.[2] The fused furan ring can also influence the electronic properties of the pyridine ring, affecting the oxidative addition step.

Q2: What are the most critical parameters to consider when optimizing this reaction?

A2: The most critical parameters to screen are the choice of palladium catalyst/ligand system, the base, and the solvent. These components work in concert to influence reaction rate, yield, and impurity profile. Temperature and reaction time are also key variables to optimize.

Q3: What are common side reactions to look out for?

A3: Common side reactions include:

  • Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom, which can be exacerbated by high temperatures and the presence of water.[3][4]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be more prevalent if the oxidative addition of the chloride is slow.[1]

  • Dehalogenation: The starting this compound is converted to Furo[3,2-b]pyridine.[1][3]

  • Hydrolysis of the boronic acid: Can occur, especially with heteroaryl boronic acids, leading to inactive starting material.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Catalyst Inactivation: The pyridine nitrogen is coordinating to the palladium center, inhibiting the catalytic cycle.[1]Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other biaryl phosphine ligands to shield the palladium and promote the desired reaction.[1][6] Catalyst Choice: Use pre-formed palladium catalysts or catalyst systems known to be effective for heteroaryl chlorides.[6][7] Consider a higher catalyst loading (e.g., 3-5 mol%).[1]
Poor Oxidative Addition: The C-Cl bond is not being effectively cleaved by the palladium catalyst.Ligand Selection: Use electron-rich and bulky ligands to promote oxidative addition.[6][8] Temperature: Increase the reaction temperature in increments (e.g., 80 °C, 100 °C, 120 °C).
Inefficient Transmetallation: The transfer of the organic group from the boron to the palladium is slow.Choice of Base: The base is crucial for activating the boronic acid. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][9] The strength and solubility of the base can significantly impact the reaction. Solvent: Ensure the chosen solvent can facilitate the interaction of all components. A mixture of an organic solvent (e.g., dioxane, toluene) with water is often beneficial.[9][10]
Significant Formation of Side Products Protodeboronation of Boronic Acid: Presence of excess water or high temperatures leading to the decomposition of the boronic acid.Anhydrous Conditions: Use anhydrous solvents to minimize protodeboronation.[1] Boronic Ester: Consider using the corresponding pinacol boronate ester, which can be more stable. Temperature Control: Optimize for the lowest effective temperature.
Homocoupling of Boronic Acid: The rate of transmetallation and reductive elimination is faster for the boronic acid with itself than with the chloro-heterocycle.Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). Slow Addition: In some cases, slow addition of the boronic acid can minimize homocoupling.
Dehalogenation of Starting Material: Reductive cleavage of the C-Cl bond.Optimize Reaction Conditions: Screen different bases and solvents to find conditions that favor cross-coupling over dehalogenation.[1] Ensure an inert atmosphere to minimize potential sources of hydride.
Reaction is Sluggish or Stalls Poor Solubility of Reagents: One or more components may not be fully dissolved in the reaction solvent.Solvent System: Try different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[9][10] Base Solubility: Ensure the chosen base has some solubility in the reaction medium.
Poor Quality of Reagents: The boronic acid may have degraded, or the catalyst may be inactive.Reagent Purity: Use fresh, high-quality boronic acid.[5] Catalyst Handling: Ensure the palladium catalyst has been stored under an inert atmosphere.

Data Presentation: Starting Conditions for Optimization

The following table provides a set of starting conditions that can be used as a baseline for optimizing the Suzuki coupling of this compound.

Parameter Condition 1 (General) Condition 2 (For Challenging Substrates) Condition 3 (Aqueous Conditions)
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%)Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)
Base K₂CO₃ (2 eq)K₃PO₄ (2-3 eq)Cs₂CO₃ (2 eq)
Solvent Dioxane/H₂O (4:1)Toluene (anhydrous)n-Butanol/H₂O (4:1)[10]
Temperature 90-100 °C110 °C100 °C
Boronic Acid 1.2 - 1.5 eq1.5 eq1.2 eq

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and should be optimized for specific boronic acids.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane) and water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9][11]

Visualizations

Suzuki_Optimization_Workflow cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome Start This compound + Boronic Acid Catalyst Catalyst/Ligand (e.g., Pd(PPh3)4, Pd/XPhos) Start->Catalyst Base Base (e.g., K2CO3, K3PO4, Cs2CO3) Catalyst->Base Solvent Solvent (e.g., Dioxane/H2O, Toluene) Base->Solvent Analysis Reaction Monitoring (TLC, LC-MS) Solvent->Analysis Troubleshoot Troubleshoot? (Low Yield, Side Products) Analysis->Troubleshoot Troubleshoot->Catalyst Re-screen Optimized Optimized Conditions Troubleshoot->Optimized Successful Purification Workup & Purification Optimized->Purification

Caption: Workflow for the optimization of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetallation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArX This compound ArX->OxAdd ArBOH2 R-B(OH)2 + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Common side products in furopyridine synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side products encountered during the synthesis of furopyridines.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific issues you might encounter during your experiments.

FAQ 1: I am observing a significant amount of an unexpected product with a higher molecular weight than my target furopyridine. What could it be?

Answer: A common side product in furopyridine synthesis, particularly in reactions involving radical mechanisms or high concentrations, is the formation of dimers. These can arise from the coupling of two furopyridine radicals or other reactive intermediates.

Identification of Dimers:

  • Mass Spectrometry (MS): The most direct way to identify a dimer is by observing a molecular ion peak (M+) in the mass spectrum that is approximately double the molecular weight of the expected furopyridine product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of a dimer will often show a more complex pattern of signals compared to the starting furopyridine, but with some recognizable features of the monomer unit. The integration of the aromatic region will be double that of the substituent protons.

Troubleshooting Dimer Formation:

  • Concentration: Lowering the concentration of the reactants can disfavor bimolecular reactions like dimerization.

  • Radical Scavengers: If a radical mechanism is suspected, the addition of a radical scavenger (e.g., TEMPO) in a catalytic amount can help suppress dimer formation.

  • Reaction Temperature: Optimizing the reaction temperature can influence the relative rates of the desired reaction and dimerization.

Table 1: Representative Mass Spectrometry Data for a Furopyridine Monomer and its Dimer

CompoundExpected Molecular Weight ( g/mol )Observed m/z (M+)Key Fragmentation Pattern
Furopyridine Product119.12119Loss of CO (-28), HCN (-27)
Dimer Side Product238.24237 (M-H)+Fragmentation to the monomer (m/z 119)
FAQ 2: My 1H NMR shows signals in the aromatic region that are shifted significantly downfield from my expected product. What could this indicate?

Answer: A downfield shift of the pyridine ring protons, particularly those at the alpha and gamma positions to the nitrogen, is a strong indication of the formation of a furopyridine N-oxide. This occurs when the pyridine nitrogen is oxidized.

Identification of Furopyridine N-oxides:

  • 1H NMR Spectroscopy: The protons on the carbons adjacent (alpha) and para (gamma) to the newly formed N-O bond are deshielded and will shift downfield.

  • 13C NMR Spectroscopy: The chemical shifts of the alpha and gamma carbons will also be affected, typically shifting to a different resonance compared to the parent furopyridine.

  • Infrared (IR) Spectroscopy: A characteristic N-O stretching vibration can often be observed in the region of 1200-1300 cm-1.

Troubleshooting N-oxide Formation:

  • Oxidizing Agents: If your reaction conditions involve an oxidizing agent, consider using a milder one or reducing its stoichiometry.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.

Table 2: Representative 1H and 13C NMR Chemical Shift Comparison for a Furopyridine and its N-oxide

PositionFuropyridine 1H (ppm)Furopyridine N-oxide 1H (ppm)Furopyridine 13C (ppm)Furopyridine N-oxide 13C (ppm)
H-27.57.8125.0128.0
H-36.87.0110.0112.0
H-58.58.8150.0145.0
H-67.27.4120.0122.0
H-78.28.5148.0140.0
FAQ 3: I have a mixture of products that have the same mass but different retention times on HPLC. How can I identify these regioisomers?

Answer: The formation of regioisomers is a common challenge in the functionalization of furopyridines due to the multiple reactive sites on the fused ring system.[1] 2D NMR techniques are powerful tools for unambiguously determining the substitution pattern.

Identification of Regioisomers using 2D NMR:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It helps to identify which protons are adjacent in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying connectivity across quaternary carbons and heteroatoms.

By analyzing the correlations in these 2D spectra, you can piece together the connectivity of the molecule and determine the exact position of the substituent.

Troubleshooting Regioisomer Formation:

  • Directing Groups: The use of directing groups can help to favor substitution at a specific position.

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the regioselectivity.[1]

  • Reaction Conditions: Temperature, solvent, and pH can all play a role in directing the reaction to a specific isomer.[1]

Experimental Protocols

Protocol 1: General Method for HPLC Analysis of Furopyridine Reaction Mixtures

This protocol provides a starting point for the analysis of furopyridine synthesis reaction mixtures. Optimization may be required based on the specific compounds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic acid.

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: General Method for GC-MS Analysis of Volatile Byproducts

This method is suitable for identifying volatile side products or unreacted starting materials.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at 60°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: Splitless injection of 1 µL of the sample.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Sample Preparation: Dilute the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

Visualizations

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reagents Dimer Dimer Starting Material->Dimer High Concentration Furopyridine Product Furopyridine Product Intermediate->Furopyridine Product Cyclization Regioisomer Regioisomer Intermediate->Regioisomer Alternative Cyclization N-oxide N-oxide Furopyridine Product->N-oxide Oxidation

Caption: Reaction pathways leading to the desired furopyridine product and common side products.

Identification_Workflow Crude Reaction Mixture Crude Reaction Mixture HPLC / GC-MS Analysis HPLC / GC-MS Analysis Crude Reaction Mixture->HPLC / GC-MS Analysis Identify Components Identify Components HPLC / GC-MS Analysis->Identify Components Isolate Unexpected Peaks Isolate Unexpected Peaks Identify Components->Isolate Unexpected Peaks NMR (1D & 2D) & High-Res MS NMR (1D & 2D) & High-Res MS Isolate Unexpected Peaks->NMR (1D & 2D) & High-Res MS Structure Elucidation Structure Elucidation NMR (1D & 2D) & High-Res MS->Structure Elucidation

Caption: General workflow for the identification and characterization of unknown side products.

References

Technical Support Center: Purification of 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Chlorofuro[3,2-b]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Potential Cause Recommended Solution
Inappropriate Solvent System The initial solvent may be too good a solvent at room temperature, or the second solvent may be too poor. Re-evaluate solvent choice. Ideal solvents for recrystallization of this compound include mixtures like ethyl acetate/petroleum ether.[1]
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Insufficient Washing of Crystals Impurities may remain on the surface of the crystals. Wash the collected crystals with a small amount of the cold recrystallization solvent.
Presence of Insoluble Impurities If solid impurities are observed in the hot solution, perform a hot gravity filtration before allowing the solution to cool.

Issue 2: Oiling Out During Recrystallization

Potential Cause Recommended Solution
Compound's Melting Point is Lower Than Solvent's Boiling Point If the compound melts in the hot solvent instead of dissolving, it may "oil out." Choose a lower-boiling point solvent or use a larger volume of the current solvent.
Solution is Too Concentrated An overly saturated solution can lead to the compound coming out of solution as an oil. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.
Significant Amount of Impurities High levels of impurities can depress the melting point of the mixture. Consider a preliminary purification step like column chromatography before recrystallization.

Issue 3: Poor Separation During Column Chromatography

Potential Cause Recommended Solution
Incorrect Eluent System The chosen solvent system may not have the optimal polarity to separate the target compound from impurities. Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A common starting point for related compounds is a gradient of ethyl acetate in hexanes.[2]
Column Overloading Too much crude material on the column will lead to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to sample by weight).
Co-eluting Impurities If an impurity has a very similar polarity to the product, separation by normal-phase chromatography may be difficult. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
Compound Degradation on Silica Gel Some compounds can decompose on acidic silica gel. If streaking or new spots appear on TLC after spotting the crude material, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: Common impurities often stem from the synthetic route. These can include:

  • Unreacted starting materials: Depending on the synthesis, this could be precursors to the furo[3,2-b]pyridine core.

  • Incompletely reacted intermediates: For instance, if the synthesis involves a cyclization step, the open-chain precursor might be present.

  • Side products: Over-chlorination at other positions on the aromatic ring can lead to di- or tri-chlorinated byproducts, though this is less common for this specific isomer.

Q2: My compound is an off-white or yellowish solid after synthesis. Is this normal, and can purification improve the color?

A2: Yes, it is common for crude products to have some color due to minor impurities. A successful purification by recrystallization or column chromatography should yield this compound as an off-white powder.[1] If the color persists after purification, it could indicate a very persistent impurity or slight degradation of the compound.

Q3: How do I choose the best recrystallization solvent for this compound?

A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A reported and effective solvent system is a mixture of ethyl acetate and petroleum ether.[1] To find the optimal ratio, you can perform small-scale solubility tests.

Q4: What TLC conditions are recommended for monitoring the purification of this compound?

A4: A good starting point for TLC analysis is using silica gel plates and a mobile phase consisting of a mixture of ethyl acetate and hexanes. You can start with a ratio of 1:9 (EtOAc:Hexanes) and gradually increase the polarity to find a system that gives your product an Rf value between 0.3 and 0.5.

Q5: My this compound seems to be sticking to the silica gel column. What can I do?

A5: The pyridine nitrogen in your compound can interact strongly with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as 0.1-1% triethylamine, to your eluent. This will help to reduce tailing and improve the elution of your compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Based on literature and preliminary tests, a mixture of ethyl acetate and petroleum ether is a suitable solvent system.[1]

  • Dissolution: In a flask, add the crude this compound. Heat a mixture of ethyl acetate and petroleum ether (start with a ratio of approximately 1:4) and add the minimum amount of the hot solvent to the crude solid until it is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain this compound as an off-white powder.[1]

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v). The ideal system should give the product an Rf of ~0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, and then carefully load it onto the top of the packed column.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Strategies (Hypothetical Data)

Purification MethodStarting Purity (crude)Final PurityTypical Yield (%)Notes
Recrystallization ~85%>98%70-90%Effective for removing less soluble and more soluble impurities.
Column Chromatography ~85%>99%60-85%Useful for separating impurities with similar solubility but different polarity.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization (e.g., Ethyl Acetate/Petroleum Ether) crude->recrystallization High Yield Good for Crystalline Solids column Column Chromatography (Silica Gel, Hexanes/EtOAc) crude->column High Purity Good for Complex Mixtures analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis column->analysis pure_product Pure this compound analysis->pure_product Purity >98%

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_purity Purity Still Low? oiling_out->low_purity No success Pure Crystals Obtained oiling_out->success No, and purity is high change_solvent Adjust Solvent System (e.g., different ratio or solvent) oiling_out->change_solvent Yes no_crystals No Crystals Form? low_purity->no_crystals No low_purity->success No, purity is high slow_cool Cool More Slowly low_purity->slow_cool Yes column_chrom Consider Column Chromatography low_purity->column_chrom Yes, after optimization no_crystals->success Crystals Formed add_seed Add Seed Crystal Scratch Flask no_crystals->add_seed Yes no_crystals->column_chrom No, persistent issue change_solvent->start slow_cool->start add_seed->start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: 7-Chlorofuro[3,2-b]pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chlorofuro[3,2-b]pyridine in palladium-catalyzed cross-coupling reactions. The following sections address common issues, with a focus on preventing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reaction with this compound?

A1: Homocoupling is a significant side reaction where the organometallic reagent (e.g., boronic acid in Suzuki coupling) reacts with itself to form a symmetrical dimer. This is problematic as it consumes your valuable starting material, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate from the target molecule. The electron-rich nature of the furo[3,2-b]pyridine ring system can sometimes influence the catalytic cycle, making side reactions like homocoupling more prevalent if conditions are not optimized.

Q2: What are the primary causes of homocoupling?

A2: The two main culprits for homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1]

  • Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the unwanted homocoupling of your organometallic reagent.[2] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[1]

  • Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must first be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of two molecules of the organoboron reagent, which generates Pd(0) at the expense of your starting material.[1]

Q3: I am observing significant homocoupling in my Suzuki-Miyaura reaction. What are the first troubleshooting steps I should take?

A3: To minimize homocoupling in Suzuki-Miyaura reactions, focus on the following critical parameters:

  • Rigorous Degassing: The most crucial step is to eliminate oxygen from your reaction. Use a robust degassing method for your solvents, such as multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes). Ensure your reaction vessel is thoroughly flushed with an inert gas before adding reagents.[2]

  • Choice of Palladium Source: Start with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the initial reduction step that can lead to homocoupling.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or dppf are known to accelerate the desired cross-coupling pathway, making it kinetically favored over homocoupling.

  • Base Selection: The choice of base can be critical. While stronger bases are often needed for less reactive chlorides, sometimes a milder base like K₃PO₄ or Cs₂CO₃ can reduce the rate of side reactions. The optimal base is often substrate-dependent and may require screening.

Q4: Can homocoupling occur in other cross-coupling reactions like Sonogashira or Buchwald-Hartwig?

A4: Yes, analogous homocoupling side reactions can occur in other cross-coupling reactions.

  • In Sonogashira coupling , the terminal alkyne can undergo oxidative homocoupling (Glaser coupling) to form a diacetylene byproduct, which is often promoted by the copper co-catalyst in the presence of oxygen.

  • In Buchwald-Hartwig amination , while less common, side reactions such as hydrodehalogenation (replacement of the chlorine with a hydrogen) can compete with the desired C-N bond formation. This is often promoted by factors that slow down the reductive elimination step.[3]

Q5: My reaction is not going to completion, and I still have unreacted this compound. What should I do?

A5: Incomplete conversion with a chloro-heterocycle like this compound is common due to the strength of the C-Cl bond. Consider the following:

  • Increase Temperature: Higher temperatures (e.g., 80-120 °C) are often necessary to promote the oxidative addition of the C-Cl bond to the palladium catalyst.[4]

  • Switch to a More Active Catalyst System: If temperature increase is not effective or leads to degradation, a more active catalyst is needed. This typically involves using a combination of a palladium precatalyst (like Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos).

  • Check Reagent Quality: Ensure all reagents, especially the organometallic partner and the base, are pure and anhydrous (where applicable).

Troubleshooting Guides

Minimizing Homocoupling in Suzuki-Miyaura Coupling
ParameterRecommended Action & RationalePotential Impact on Homocoupling
Atmosphere Ensure rigorous anaerobic conditions. Use freeze-pump-thaw cycles or extended sparging with an inert gas.Decrease
Palladium Source Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) source, consider adding a mild reducing agent.Decrease
Ligand Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, dppf). These accelerate reductive elimination, outcompeting side reactions.Decrease
Base Screen different bases. K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings. The choice can be substrate-dependent.Variable
Solvent Use anhydrous, degassed solvents. Common choices include 1,4-dioxane, toluene, or DMF, often with water as a co-solvent.Variable
Reagent Addition Consider slow addition of the boronic acid via a syringe pump to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.Decrease

Experimental Protocols

The following protocols are adapted from literature procedures for structurally related furo[3,2-b]pyridine and furo[2,3-b]pyridine systems and provide a robust starting point for optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted from general procedures for the coupling of related heteroaryl chlorides.[4]

Materials:

  • This compound (1.0 mmol)

  • Aryl or heteroaryl boronic acid (1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v, 5 mL), thoroughly degassed

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization Data for Suzuki Coupling of Related Heteroaryl Chlorides [4]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001285
2Pd(dppf)Cl₂ (5)-Cs₂CO₃ (2)Toluene/H₂O901678
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane110892
Protocol 2: Sonogashira Cross-Coupling of a Furo[3,2-b]pyridine Precursor

This one-pot, two-step protocol describes the synthesis of a 2-substituted furo[3,2-b]pyridine from a chlorohydroxypyridine precursor, which is mechanistically relevant for functionalizing the furo[3,2-b]pyridine core.[5]

Materials:

  • 3-Chloro-2-hydroxypyridine (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • 10% Pd/C (0.05 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol)

  • Triphenylphosphine (PPh₃, 0.1 mmol)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a reaction vessel, add 3-chloro-2-hydroxypyridine, 10% Pd/C, CuI, and PPh₃.

  • Add ethanol, followed by triethylamine and the terminal alkyne.

  • Subject the reaction mixture to ultrasound irradiation at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 2-substituted furo[3,2-b]pyridine.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol is adapted from general procedures for the amination of related heteroaryl chlorides.[4]

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary, 1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Optimization Data for Buchwald-Hartwig Amination of Related Heteroaryl Chlorides [4]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1101291
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1001888
3Pd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (2)Toluene1102475

Visualization of Key Reaction Pathways

Cross_Coupling_vs_Homocoupling cluster_main_cycle Desired Cross-Coupling Cycle cluster_side_reaction Undesired Homocoupling Pathway Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)-X(L)₂ OA->ArPdX + Ar-X Trans Transmetalation ArPdX->Trans ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ Trans->ArPdAr_prime + Ar'-M RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RE->Product ArX This compound (Ar-X) Ar_prime_M Organometallic Reagent (Ar'-M) PdII_source Pd(II) Precatalyst or Pd(0) + O₂ Trans2 Transmetalation PdII_source->Trans2 Ar_prime_Pd_Ar_prime Ar'-Pd(II)-Ar' Trans2->Ar_prime_Pd_Ar_prime + 2 Ar'-M RE2 Reductive Elimination Ar_prime_Pd_Ar_prime->RE2 Homocoupling_Product Ar'-Ar' (Homocoupling Product) RE2->Homocoupling_Product Pd0_regen Pd(0)L₂ RE2->Pd0_regen Pd0_regen->Pd0 Enters Main Cycle Ar_prime_M2 2 x Organometallic Reagent (Ar'-M) Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 a1_no Action: Improve degassing (Freeze-Pump-Thaw or prolonged sparging) q1->a1_no No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes end_node Re-run optimized reaction a1_no->end_node a2_yes Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or add a mild reductant. q2->a2_yes Yes q3 Is the ligand optimal? q2->q3 No a2_yes->end_node a3_no Action: Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). q3->a3_no No / Unsure q3->end_node Yes a3_no->end_node

References

Improving the regioselectivity of reactions involving furopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furopyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in furopyridine functionalization.

Section 1: Regioselectivity in C-H Functionalization

Achieving regioselectivity in the C-H functionalization of furopyridines is a significant challenge due to the fused ring system, which combines an electron-rich furan with an electron-deficient pyridine.[1] This unique electronic structure often leads to a mixture of isomers.[2]

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor regioselectivity or a mixture of isomers in my C-H functionalization reaction?

A1: Poor regioselectivity is a common issue stemming from the competing reactivity of the furan and pyridine rings.[1] Several factors govern the final product distribution:

  • Inherent Ring Electronics: The electron-rich furan ring is more susceptible to electrophilic substitution, while the electron-deficient pyridine ring is prone to nucleophilic attack and radical additions.[1]

  • Reaction Conditions: The choice of solvent, temperature, and pH can significantly influence the regiochemical outcome.[1]

  • Steric Hindrance: Bulky substituents on the furopyridine core or the reagent can direct functionalization to less hindered positions.[1]

  • Directing Groups: The installation of a directing group can guide a metal catalyst to a specific C-H bond, overriding the inherent reactivity of the ring system.

Q2: I'm trying to functionalize the pyridine ring. Why is it so difficult to achieve substitution at the C3 or C4 positions?

A2: Direct C-H functionalization of pyridines typically favors the C2 and C4 positions due to the electronic nature of the heterocycle.[3][4] The nitrogen atom deactivates the ring towards electrophiles and stabilizes anionic intermediates at the C2 and C4 positions, making these sites preferential for nucleophilic and radical attacks.[5] Accessing the more distal C3 and C4 positions often requires specific strategies like the installation of directing groups or the use of specialized catalytic systems.[4]

Troubleshooting Guide: Improving C-H Functionalization

If you are experiencing a mixture of isomers, consider the following troubleshooting steps.

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity cluster_1 Directed ortho-Metalation (DoM) cluster_2 Condition Tuning cluster_3 Steric Modification Start Problem: Poor Regioselectivity / Mixture of Isomers CheckDG Strategy 1: Install a Directing Group (DoM)? Start->CheckDG TuneCond Strategy 2: Tune Reaction Conditions CheckDG->TuneCond No DoM_Action Select appropriate DMG (e.g., CONR₂, OCONR₂). Use strong base (e.g., n-BuLi, s-BuLi). Low temperature (-78 °C). CheckDG->DoM_Action Yes Sterics Strategy 3: Modify Steric Environment TuneCond->Sterics No Tune_Action Vary Solvent Polarity. Adjust Temperature. Modify pH (e.g., add acid/base). TuneCond->Tune_Action Yes Result Outcome: Improved Regioselectivity Sterics->Result No Steric_Action Use bulkier protecting groups. Employ sterically hindered reagents. Sterics->Steric_Action Yes DoM_Action->Result Tune_Action->Result Steric_Action->Result

Caption: Troubleshooting workflow for poor regioselectivity.

Section 2: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful technique for achieving high regioselectivity by using a directing metalation group (DMG) to deprotonate a specific ortho-position.[6][7]

Frequently Asked Questions (FAQs)

Q3: My Directed ortho-Metalation (DoM) reaction is inefficient. What are the critical parameters?

A3: Successful DoM reactions depend on several key factors:

  • Choice of Directing Group (DMG): The effectiveness of DMGs varies. Strong directing groups like tertiary amides (CONR₂) and O-carbamates (OCONR₂) are often required.[6][8]

  • Base Selection: Strong organolithium bases such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) are typically necessary.[6]

  • Solvent and Additives: Tetrahydrofuran (THF) is a common solvent. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing basicity and accelerating the reaction.[6][9]

  • Temperature: These reactions are almost always performed at low temperatures (e.g., -78 °C) to prevent side reactions and degradation of the lithiated intermediate.[6]

  • Anhydrous & Inert Conditions: The reaction must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents to prevent quenching of the highly basic organolithium reagents.[6]

Comparative Data: Relative Strength of Common Directing Groups

The choice of DMG is critical for successful ortho-lithiation. The table below summarizes the relative directing ability of common functional groups.

Directing Group (DMG)Relative StrengthTypical ConditionsReference
-OCONR₂ (O-carbamate)Very Strongs-BuLi, TMEDA, THF, -78 °C[6]
-CONR₂ (Amide)Strongs-BuLi, TMEDA, THF, -78 °C[8]
-SO₂NR₂ (Sulfonamide)Strongn-BuLi, THF, 0 °C[8]
-OCH₂OR (MOM ether)Moderatet-BuLi, THF, 0 °C[8]
-OMe (Methoxy)Moderatet-BuLi, Et₂O, RT[7]
-F (Fluoro)Weakn-BuLi, THF, -78 °C[8]

Section 3: Halogenation Reactions

Regioselective halogenation is vital for introducing a functional handle for subsequent cross-coupling reactions.[10] However, direct electrophilic halogenation of the pyridine ring can be challenging and often requires harsh conditions.[3]

Frequently Asked Questions (FAQs)

Q4: I am attempting to halogenate the C3 position of the pyridine moiety, but the reaction is unselective. What is a reliable method?

A4: Direct C3-halogenation of pyridines is notoriously difficult.[10][11] A modern and highly effective strategy involves a temporary dearomatization of the pyridine ring. This can be achieved through a ring-opening/ring-closing sequence involving Zincke imine intermediates, which undergo highly regioselective halogenation at the C3-position under mild conditions.[10][11][12]

G cluster_0 C3-Halogenation via Zincke Imine Intermediate Pyridine Furopyridine Activation N-Activation (e.g., with Tf₂O) Pyridine->Activation Step 1 RingOpening Ring Opening (Nucleophile) Activation->RingOpening Step 2 ZinckeImine Zincke Imine (Acyclic Intermediate) RingOpening->ZinckeImine Step 3 Halogenation Regioselective Halogenation (NXS) ZinckeImine->Halogenation Step 4 RingClosing Ring Closing (Heat or Acid) Halogenation->RingClosing Step 5 Product 3-Halo-Furopyridine RingClosing->Product Step 6

Caption: General workflow for C3-selective pyridine halogenation.

Section 4: Palladium-Catalyzed Cross-Coupling Reactions

Halogenated furopyridines are key precursors for introducing molecular diversity via cross-coupling reactions like Suzuki-Miyaura coupling. However, issues with low yield and poor selectivity can arise.

Frequently Asked Questions (FAQs)

Q5: My Suzuki coupling of a di-halofuropyridine is giving me a mixture of products. How can I control which halide reacts?

A5: In dihalogenated N-heteroarenes, the halide position alpha (adjacent) to the pyridine nitrogen is typically more reactive towards Pd(0) insertion due to electronic effects.[13] However, this selectivity can be inverted. For example, in the Suzuki coupling of 2,4-dibromopyridine, the ratio of the phosphine ligand to the palladium catalyst can switch the selectivity. A high PPh₃:Pd ratio (≥3:1) favors conventional C2 coupling, while a low ratio (≤2.5:1) can lead to atypical C4 selectivity.[13]

Experimental Protocol: Regioselective Suzuki Coupling

The following is a general protocol for a regioselective Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halofuropyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

Procedure:

  • To a dry reaction flask under an inert atmosphere (Argon), add the halofuropyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 7-Chlorofuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for this specific synthetic challenge. The content is structured to address common experimental issues with practical solutions, supported by data from related heteroaromatic systems and detailed experimental protocols that can serve as a starting point for your optimization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The cross-coupling of this compound can be challenging due to several factors inherent to heteroaromatic chlorides. The C-Cl bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Careful selection of the catalyst, ligand, and reaction conditions is therefore crucial for a successful transformation.

Q2: What are the most common side reactions observed during the cross-coupling of this compound and how can they be minimized?

A2: Common side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom. This can be minimized by using bulky, electron-rich ligands that promote rapid reductive elimination of the desired product, ensuring anhydrous conditions, and using a slight excess of the coupling partner.

  • Homocoupling: The self-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). To reduce homocoupling, ensure a thoroughly degassed reaction setup to remove oxygen, and consider adding the chloro-substrate in a slight excess.

  • Protodeboronation (Suzuki Reaction): Loss of the boronic acid group before cross-coupling. This can be mitigated by using anhydrous solvents, carefully selecting the base, and avoiding prolonged heating at very high temperatures. Using boronic esters (e.g., pinacol esters) can also increase stability.

Q3: Can microwave irradiation be beneficial for the cross-coupling of this compound?

A3: Yes, microwave-assisted synthesis can be highly effective. It often leads to significantly reduced reaction times and can improve yields, particularly for less reactive substrates like heteroaryl chlorides. The rapid and uniform heating provided by microwave irradiation can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.

Troubleshooting Guide

Problem: Low to No Product Formation

This is a common issue when working with the relatively unreactive this compound. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield catalyst Is the Catalyst System Active? start->catalyst Check temp Is the Reaction Temperature Sufficient? catalyst->temp If yes solution1 Switch to a more active catalyst/ligand system (e.g., Buchwald ligands, NHC ligands). Increase catalyst loading. catalyst->solution1 If no base Is the Base Effective? temp->base If yes solution2 Increase temperature (e.g., 80-120 °C). Consider using microwave irradiation. temp->solution2 If no degas Is the System Properly Degassed? base->degas If yes solution3 Screen different bases (e.g., K3PO4, Cs2CO3). Ensure base is fresh and anhydrous. base->solution3 If no solution4 Thoroughly degas solvents and reaction mixture (e.g., freeze-pump-thaw, sparging with inert gas). degas->solution4 If no

Caption: Troubleshooting workflow for low or no yield in cross-coupling reactions.

Data Presentation: Catalyst System Selection

The choice of catalyst and ligand is critical for the successful cross-coupling of this compound. The following tables provide a summary of catalyst systems commonly used for various cross-coupling reactions of challenging heteroaryl chlorides. These should serve as a starting point for your reaction optimization.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane100
Pd(PPh₃)₄-K₂CO₃DME/H₂O90
[Pd(allyl)Cl]₂RuPhosK₂CO₃Toluene100
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOtBuToluene80-110
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane100
[Pd(allyl)Cl]₂t-BuXPhosLiOtBu1,4-Dioxane100
Pd(dppf)Cl₂-Cs₂CO₃Toluene110
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
Palladium SourceCopper SourceLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄CuI-Et₃NTHF25-65
PdCl₂(PPh₃)₂CuI-i-Pr₂NHToluene70
Pd(OAc)₂CuIPPh₃Et₃NDMF60
Pd/CCuIPPh₃Et₃NEtOHRT (Ultrasound)
Table 4: Recommended Catalyst Systems for Heck Coupling
Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrileReflux
PdCl₂PPh₃K₂CO₃DMF60-100
Pd(OAc)₂- (ligandless)Et₃NDMF130
Pd/C-NaOAcNMP120

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions, adapted from procedures for structurally related heteroaryl chlorides. These should be optimized for your specific substrate and coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., toluene/water 10:1, 0.1 M).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).[1]

  • Add an anhydrous solvent, such as toluene or 1,4-dioxane (0.2 M).[1]

  • Seal the tube and heat the reaction mixture at a temperature between 80 and 110 °C.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 3: General Procedure for Sonogashira Coupling
  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne (1.1 equiv.) dropwise, and stir the reaction mixture at room temperature to 65 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: General Procedure for Heck Coupling
  • To a solution of this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) in a suitable solvent (e.g., acetonitrile or DMF), add the alkene (1.5 equiv.) and a base (e.g., Et₃N, 3.0 equiv.) at room temperature.

  • If a ligand is used, pre-mix the palladium source and the ligand before adding the other reagents.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After complete consumption of the starting material, cool the reaction mixture and filter through Celite to remove the palladium catalyst.

  • Concentrate the residue in vacuo and purify by flash column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation pd_ii_ar Ar-Pd(II)-Ar'(L_n) transmetalation->pd_ii_ar reductive_elimination Reductive Elimination pd_ii_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product ar_cl This compound (Ar-Cl) ar_cl->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow start Start: Reagent Preparation reagents Weigh and add solid reagents: - this compound - Coupling Partner - Base start->reagents catalyst Add Pd catalyst and ligand reagents->catalyst inert Establish inert atmosphere (Evacuate & backfill with Ar/N₂) catalyst->inert solvent Add degassed solvent(s) inert->solvent heat Heat reaction mixture (Conventional or Microwave) solvent->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Technical Support Center: Removal of Palladium Catalyst from 7-Chlorofuro[3,2-b]pyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving 7-Chlorofuro[3,2-b]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My palladium scavenger is not effectively removing the catalyst from my this compound reaction mixture. What are the common causes and solutions?

Several factors can contribute to the poor performance of palladium scavengers. The nitrogen atom in the pyridine ring of your compound can coordinate with the palladium catalyst, making it more difficult to remove.[1][2] Here are some common issues and their solutions:

  • Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the palladium species' oxidation state and the solvent system.[3] Thiol-based scavengers are often effective for Pd(II) complexes.[3]

    • Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction conditions.[3][4]

  • Insufficient Amount of Scavenger: Using too little scavenger will lead to incomplete palladium removal.

    • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A typical starting point is 5 equivalents.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact scavenger efficiency.

    • Solution: Optimize the scavenging time and temperature. While many scavengers are effective at room temperature, gentle heating may improve performance.[3] Monitor the removal progress by analyzing aliquots at different time points.[3]

  • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in the solution.

    • Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process.[3]

  • Product-Palladium Complexation: Your this compound product might form a stable complex with palladium, hindering its removal.

    • Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[3]

Q2: I'm observing product loss after using activated carbon for palladium removal. How can I prevent this?

Activated carbon is a cost-effective method for palladium removal, but its non-specific nature can lead to the adsorption of the desired product, resulting in lower yields.[3]

  • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. You can determine the optimal loading through small-scale experiments.[3]

  • Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while maintaining efficient palladium removal.[3]

Q3: Recrystallization is not reducing the palladium content to the desired level. What can I do?

While recrystallization can be an effective purification technique, it may not always be sufficient for removing palladium to the stringent levels required for pharmaceutical applications (often ≤10 ppm).[5]

  • Solution: Combine recrystallization with a scavenging step. Using a scavenger after the initial crystallization can effectively polish the product and reduce palladium levels to acceptable limits.[6]

Q4: Why is my filtration through Celite not completely removing the palladium?

Filtration through Celite is primarily effective for removing heterogeneous palladium catalysts (like Pd/C) or palladium that has precipitated out of the solution.[7]

  • Solution: If you are using a homogeneous palladium catalyst, it will likely pass through the Celite filter. In this case, you will need to use a scavenger to bind the soluble palladium species and then filter off the scavenger.[7] You can also try quenching the reaction with a solution like sodium thiosulfate, which can help precipitate the palladium before filtration through Celite.[8]

Data Presentation: Scavenger Performance

The following table summarizes the typical performance of various palladium scavengers. Note that efficiency can vary depending on the specific reaction conditions, including the solvent, temperature, and nature of the palladium complex.

Scavenger TypeFunctional GroupTypical Initial Pd Level (ppm)Typical Final Pd Level (ppm)Key AdvantagesPotential Drawbacks
SiliaMetS® Thiol Thiol2400≤ 16Highly effective for various palladium forms.[4]Higher cost compared to carbon.
SiliaMetS® Thiourea Thiourea2400≤ 16Versatile for different palladium species.[4]Can sometimes act as a catalyst itself.[4]
Activated Carbon N/A223920Cost-effective.[9]Non-specific, can lead to product loss.[9]
Polymer-based Scavengers e.g., TrimercaptotriazineHigh< 100Can be effective for specific applications.[6]Performance can be variable.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Scavenger Selection: Choose an appropriate scavenger based on preliminary screening.

  • Addition: After the completion of the reaction, cool the mixture to room temperature. Add the selected solid-supported scavenger (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 2-24 hours. Monitor the palladium concentration by taking and analyzing small aliquots.[3]

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[3]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[3]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[3]

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (containing this compound and Palladium Catalyst) scavenger_step Add Solid-Supported Scavenger start->scavenger_step stir Stir for 2-24h (Monitor Pd levels) scavenger_step->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger wash_scavenger Wash Scavenger with Fresh Solvent filter_scavenger->wash_scavenger combine_filtrates Combine Filtrate and Washings wash_scavenger->combine_filtrates concentrate Concentrate to Obtain Purified Product combine_filtrates->concentrate

Caption: General workflow for palladium catalyst removal using a solid-supported scavenger.

Troubleshooting_Palladium_Removal start High Residual Palladium Detected cause1 Ineffective Scavenger? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Product-Pd Complexation? start->cause3 solution1 Screen Different Scavengers (Thiol, Thiourea, Amine) cause1->solution1 solution2 Optimize Time & Temperature Increase Scavenger Equivalents cause2->solution2 solution3 Add Competing Ligand Change Solvent cause3->solution3

Caption: Troubleshooting guide for ineffective palladium removal.

References

Technical Support Center: Overcoming Catalyst Poisoning in Furopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of catalyst poisoning by the pyridine nitrogen in furopyridines. The following information is designed to help diagnose and resolve common issues encountered during catalytic reactions involving this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of furopyridine chemistry?

A1: Catalyst poisoning refers to the deactivation of a catalyst by the strong interaction of a chemical species with its active sites. In reactions involving furopyridines, the primary culprit is the lone pair of electrons on the pyridine nitrogen atom. This nitrogen can act as a Lewis base and coordinate strongly to the metal center of the catalyst (e.g., Palladium, Platinum, Rhodium, Nickel), blocking the sites required for the catalytic cycle to proceed. This leads to a significant decrease in reaction rate or a complete halt of the reaction.[1][2]

Q2: What are the common symptoms of catalyst poisoning in my furopyridine reaction?

A2: The primary indicators of catalyst poisoning include:

  • Decreased Reaction Rate: The most immediate symptom is a noticeable slowdown in the reaction's progress.

  • Incomplete Conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times.[3]

  • Formation of Palladium Black: In the case of palladium catalysts, the appearance of finely divided, inactive palladium metal is a clear sign of catalyst decomposition, which can be exacerbated by strong coordination of the pyridine nitrogen.[1]

  • Changes in Selectivity: You might observe the formation of unexpected byproducts or a shift in the ratio of desired products.[3]

Q3: Besides the furopyridine nitrogen, what are other potential sources of catalyst poisoning?

A3: Catalyst activity can be diminished by various impurities that may be present in the reagents or solvents. Common catalyst poisons include:

  • Sulfur Compounds: Even at parts-per-billion levels, sulfur compounds like thiols can severely deactivate noble metal catalysts.[4]

  • Halides and Cyanides: These ions can strongly bind to metal centers.[5]

  • Other Nitrogen-Containing Heterocycles: If present as impurities, these can also compete for active sites.[6]

  • Water and Oxygen: Water can deactivate some catalysts, particularly Lewis acids, while oxygen can lead to the oxidation and degradation of phosphine ligands and the active metal center.[1][5]

Q4: Can catalyst poisoning by the furopyridine nitrogen be reversed?

A4: The reversibility of this type of poisoning depends on the strength of the coordination. In many cases, it is a strong chemisorption that leads to irreversible or difficult-to-reverse deactivation. However, some strategies can regenerate the catalyst's activity. These include washing the catalyst with acidic or basic solutions to remove the adsorbed species.[1][7] In some instances, the catalyst may need to be discarded and replaced.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

If your reaction is sluggish or has stalled, it is highly probable that the catalyst has been poisoned by the pyridine nitrogen of your furopyridine substrate or product.

start Low or No Conversion Observed check_reagents Verify Purity of Reagents and Solvents start->check_reagents increase_loading Increase Catalyst Loading (e.g., 2-5 mol%) check_reagents->increase_loading If purity is confirmed screen_catalysts Screen Different Catalysts and Supports (e.g., Pd, Pt, Rh, Ni) increase_loading->screen_catalysts If still no improvement optimize_conditions Optimize Reaction Conditions (Temperature, Pressure) screen_catalysts->optimize_conditions protect_nitrogen Implement Nitrogen Protection Strategy optimize_conditions->protect_nitrogen use_additives Consider Additives (e.g., Acids) protect_nitrogen->use_additives success Improved Conversion use_additives->success

Caption: Troubleshooting workflow for low reaction yield.

  • Verify Reagent and Solvent Purity: Ensure all starting materials and solvents are free from common catalyst poisons like sulfur compounds, water, and oxygen. Use high-purity, degassed solvents.[6]

  • Increase Catalyst Loading: As a straightforward first step, increasing the catalyst loading can compensate for the poisoned active sites. However, this is often not an economical solution for large-scale synthesis.[1][3]

  • Screen Different Catalysts and Ligands: The susceptibility to poisoning can vary between different metals and ligands.

    • Metals: Test alternative catalysts such as Rhodium or Nickel in addition to Palladium and Platinum.[4]

    • Ligands: For cross-coupling reactions, employ sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos). These can promote faster catalytic turnover, which may outcompete the poisoning process.[2]

  • Optimize Reaction Conditions:

    • Temperature: Carefully increasing the reaction temperature may weaken the coordination of the nitrogen to the metal center and increase the reaction rate. Monitor for potential catalyst or substrate decomposition.[2]

    • Pressure: For hydrogenation reactions, increasing the hydrogen pressure can sometimes improve conversion.[8]

  • Protect the Pyridine Nitrogen: This is often the most effective strategy.

    • N-Oxide Formation: Convert the pyridine nitrogen to an N-oxide. The N-oxide is less coordinating and can often be easily reduced back to the pyridine in a subsequent step.[6]

    • Protonation/Lewis Acid Addition: Adding an acid to the reaction mixture can protonate the pyridine nitrogen, preventing it from binding to the catalyst.[4][8]

Issue 2: Poor Selectivity or Formation of Side Products

Catalyst deactivation can sometimes lead to changes in the reaction pathway and the formation of undesired byproducts.

  • Analyze Byproducts: Use techniques like TLC, LC-MS, or GC-MS to identify the structure of the byproducts. This can provide clues about the alternative reaction pathways that are occurring.

  • Screen Different Catalysts and Supports: The choice of metal and the support material can significantly influence the selectivity of a reaction.[4]

  • Adjust Reaction Conditions:

    • Temperature: Lowering the reaction temperature may favor the desired reaction pathway and minimize the formation of side products.[2]

    • Solvent: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents to find the optimal one for your desired transformation.

  • Use Additives: In some cases, additives can improve selectivity. For example, in the hydrogenation of some pyridine derivatives, adding a controlled amount of acid can improve the selectivity for the fully saturated piperidine.[4]

Quantitative Data Summary

The following table summarizes quantitative data on the deactivation and regeneration of palladium catalysts in the presence of nitrogen-containing heterocycles. It is important to note that reaction conditions vary significantly between studies, so this data should be used as a general guide.

Catalyst SystemSubstrateObservationImpact on ActivityReference
Pd/C2-ChloropyridineFresh Catalyst Yield: 96.5%-[9]
Pd/C (Deactivated)2-ChloropyridineDeactivated Catalyst Yield: Low (not specified)Significant deactivation[9]
Pd/C (Regenerated)2-ChloropyridineRegenerated with water/methanol wash and reducing agentActivity recovered to 93.7% of fresh catalyst (90.5% yield)[9]
5% Rh/C1-MethylpyrroleRecycled catalyst (5th reuse at 50°C)Conversion dropped to 97% from 100%[10]
5% Rh/γ-Al2O31-MethylpyrroleRecycled catalyst (3rd reuse at 25°C)Conversion dropped significantly to 41% from 72%[10]

Experimental Protocols

Protocol 1: General Procedure for Furopyridine Hydrogenation with Acid Additive

This protocol describes a general method for the hydrogenation of a furopyridine using a platinum catalyst with an acidic additive to mitigate catalyst poisoning.

Materials:

  • Furopyridine substrate

  • Platinum(IV) oxide (PtO₂) catalyst (5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure reactor (Parr hydrogenator or similar)

  • Hydrogen gas source

  • Celite® for filtration

Procedure:

  • Reaction Setup: In a suitable pressure-resistant vessel, dissolve the furopyridine substrate in glacial acetic acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution under a blanket of inert gas (e.g., argon or nitrogen).

  • Hydrogenation:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[8]

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 40°C) for 16-24 hours.[8]

    • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if possible).

  • Work-up:

    • After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[8]

    • Neutralize the filtrate by carefully washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as necessary by column chromatography or distillation.

Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol is adapted from a patented method for reactivating palladium catalysts poisoned by nitrogen-containing compounds.[7][9]

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Methanol

  • Reducing agent solution (e.g., aqueous solution of sodium borohydride or hydrazine)

  • Centrifuge or filtration apparatus

Procedure:

  • Catalyst Recovery: Recover the spent Pd/C catalyst from the reaction mixture by filtration.

  • Washing:

    • Wash the recovered catalyst with deionized water (3 times). After each wash, separate the catalyst from the water by centrifugation or filtration.[9]

    • Wash the water-rinsed catalyst with methanol (3 times). Separate the catalyst from the methanol after each wash.[9]

  • Reactivation:

    • Suspend the washed catalyst in a suitable solvent (e.g., water or methanol).

    • Slowly add the reducing agent solution to the catalyst slurry with stirring.

    • Continue stirring for 1-2 hours at room temperature.

  • Final Washing and Drying:

    • Wash the reactivated catalyst with methanol (2 times) to remove any residual reducing agent and byproducts.

    • Wash the catalyst with deionized water (2 times).

    • Dry the regenerated catalyst under vacuum.

  • Activity Test: The activity of the regenerated catalyst should be tested in a small-scale reaction and compared to that of a fresh catalyst.

Visualizations

cluster_catalyst Catalyst Surface catalyst Active Metal Site (e.g., Pd) poisoned_catalyst Poisoned Catalyst (Blocked Active Site) catalyst->poisoned_catalyst Deactivation furopyridine Furopyridine (with lone pair on N) furopyridine->catalyst Coordinates via Pyridine Nitrogen

Caption: Mechanism of catalyst poisoning by the pyridine nitrogen.

start Start: Furopyridine Substrate oxidize Oxidize with m-CPBA or similar oxidant start->oxidize n_oxide Furopyridine N-Oxide (Nitrogen is protected) oxidize->n_oxide catalytic_reaction Perform Catalytic Reaction (e.g., Hydrogenation, Cross-Coupling) n_oxide->catalytic_reaction product_n_oxide Product N-Oxide catalytic_reaction->product_n_oxide reduce Reduce N-Oxide (e.g., with PCl3 or H2/Catalyst) product_n_oxide->reduce final_product Final Product reduce->final_product

Caption: Experimental workflow for nitrogen protection strategy.

References

Validation & Comparative

Reactivity in Suzuki Coupling: A Comparative Analysis of 7-Chlorofuro[3,2-b]pyridine and 7-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical factor in the efficient synthesis of complex molecules. The furo[3,2-b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, and the functionalization of this core structure, often accomplished via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is of significant interest.

The fundamental difference in reactivity between 7-chloro- and 7-bromofuro[3,2-b]pyridine in Suzuki coupling is dictated by the inherent strength of the carbon-halogen bond. The generally accepted order of reactivity for aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies, with the C-Cl bond being significantly stronger than the C-Br bond. This difference in bond strength directly impacts the rate-determining oxidative addition step in the catalytic cycle.

Performance Comparison in Suzuki Coupling

Feature7-Bromofuro[3,2-b]pyridine7-Chlorofuro[3,2-b]pyridine
Relative Reactivity HigherLower
Typical Reaction Temperature Lower (e.g., 80-100 °C)Higher (e.g., 100-120 °C or higher)
Typical Reaction Time ShorterLonger
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often effective.Often requires more specialized and highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos).
Catalyst Loading Generally lower catalyst loadings may be sufficient.May require higher catalyst loadings for efficient conversion.
Substrate Scope Generally broader, with good yields for a wider range of boronic acids.May be more limited, with lower yields for challenging or sterically hindered coupling partners.
Cost Generally higher cost of starting material.Generally lower cost of starting material.

Experimental Protocols

While specific, optimized protocols for the Suzuki coupling of 7-chloro- and 7-bromofuro[3,2-b]pyridine are not extensively documented, the following generalized procedures for related heteroaryl halides can serve as a starting point for reaction development.

General Procedure for Suzuki-Miyaura Coupling of 7-Bromofuro[3,2-b]pyridine (Hypothetical)

To a solution of 7-bromofuro[3,2-b]pyridine (1.0 equiv) and the desired arylboronic acid (1.2-1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv). The mixture is degassed with argon or nitrogen for 15-20 minutes. A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is then added, and the reaction mixture is heated to 80-100 °C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of this compound (Hypothetical)

To a solution of this compound (1.0 equiv) and the desired arylboronic acid (1.5 equiv) in a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene) is added a base (e.g., K₃PO₄ or CsF, 2.0-3.0 equiv). The mixture is thoroughly degassed with argon or nitrogen. A palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv) and a specialized phosphine ligand (e.g., XPhos or SPhos, 0.04-0.10 equiv) are then added. The reaction mixture is heated to 100-120 °C with vigorous stirring. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Mechanistic Overview and Visualization

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Aryl-Pd(II)-X R¹-Pd(II)L₂-X (Oxidative Adduct) Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-Aryl R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 R¹-R² (Product) Aryl-Pd(II)-X->Transmetalation R²-B(OR)₂ Base Aryl-Pd(II)-Aryl->Reductive_Elimination

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Privileged Scaffolds in Kinase Inhibitor Synthesis: Alternatives to 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is dominated by the pursuit of novel molecular scaffolds that can provide a foundation for potent and selective therapeutics. The 7-chlorofuro[3,2-b]pyridine scaffold has emerged as a valuable starting point in this endeavor, demonstrating utility in the synthesis of inhibitors targeting a range of kinases. However, the exploration of alternative heterocyclic systems is crucial for expanding the chemical space and overcoming potential limitations associated with a single scaffold. This guide provides an objective comparison of prominent alternative reagents and their resulting scaffolds—imidazo[1,2-a]pyridine, pyrazolo[3,4-b]pyridine, and thieno[3,2-b]pyridine—against the established furo[3,2-b]pyridine core. The comparison focuses on synthetic accessibility, and the biological activities of the resulting kinase inhibitors, supported by experimental data and detailed methodologies.

The Furo[3,2-b]pyridine Scaffold: A Privileged Core

The furo[3,2-b]pyridine ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets, including a variety of protein kinases. Its structural similarity to the endogenous purine core of ATP allows it to effectively compete for the ATP-binding site of kinases. The 7-chloro-substituted variant, in particular, serves as a versatile synthetic handle for introducing diverse functionalities through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

Alternative Scaffolds: Expanding the Kinase Inhibitor Toolbox

Scaffold hopping, a key strategy in drug design, involves replacing the core molecular framework of a known active compound with a bioisosteric or structurally novel scaffold to improve properties such as potency, selectivity, or pharmacokinetics. The following sections detail viable alternative scaffolds to furo[3,2-b]pyridine for the synthesis of kinase inhibitors.

Imidazo[1,2-a]pyridine: A Versatile Bioisostere

The imidazo[1,2-a]pyridine scaffold is a well-established purine bioisostere that has been successfully employed in the development of inhibitors for a range of kinases, including PI3K, ALK, and IGF-1R. Its synthetic accessibility and the tunable nature of its electronic properties make it an attractive alternative to the furo[3,2-b]pyridine core.

Synthesis: A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone. Other methods include copper-catalyzed reactions of aminopyridines with nitroolefins and multi-component reactions.

Comparative Performance:

ScaffoldTarget Kinase(s)Representative Inhibitor IC50 (nM)Reference
Furo[3,2-b]pyridine CLK1/2/48, 20, 12[1]
Imidazo[1,2-a]pyridine PI3Kα1.8[2]
Imidazo[1,2-a]pyridine ALK10, 14[3]
Imidazo[1,2-a]pyridine CLK1, DYRK1A700, 2600[4]

Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridine

  • Reaction: Condensation of 2-aminopyridine with 2-bromoacetophenone.

  • Procedure: A mixture of 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (10 mL) is heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired 2-phenylimidazo[1,2-a]pyridine.

  • Typical Yield: 85-95%.

cluster_0 General Kinase Inhibitor Synthesis Workflow Start Scaffold Synthesis Step1 Functionalization (e.g., Cross-Coupling) Start->Step1 Core Scaffold Step2 Purification Step1->Step2 Crude Product Step3 Biological Evaluation Step2->Step3 Purified Compound End Lead Optimization Step3->End Activity Data

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.

Pyrazolo[3,4-b]pyridine: A Scaffold for Selective Inhibition

The pyrazolo[3,4-b]pyridine scaffold has gained significant attention as a core for inhibitors targeting cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), and Pim-1 kinase. Its distinct hydrogen bonding pattern allows for high-affinity interactions within the kinase hinge region.

Synthesis: A prevalent synthetic route to the pyrazolo[3,4-b]pyridine core is the condensation of a 3-amino-1H-pyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

Comparative Performance:

ScaffoldTarget Kinase(s)Representative Inhibitor IC50 (nM)Reference
Furo[3,2-b]pyridine CDK2- (Data not available for direct comparison)
Pyrazolo[3,4-b]pyridine CDK1Potent inhibition reported[5]
Pyrazolo[3,4-b]pyridine TRKA56[6]
Pyrazolo[3,4-b]pyridine PIM-126, 43[7]

Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

  • Reaction: Condensation of 3-amino-1-phenyl-1H-pyrazole with acetylacetone.

  • Procedure: A solution of 3-amino-1-phenyl-1H-pyrazole (1.0 mmol) and acetylacetone (1.1 mmol) in glacial acetic acid (5 mL) is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

  • Typical Yield: 70-85%.

cluster_1 Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor Kinase Inhibitor Inhibitor->Kinase2 Inhibits

Caption: A simplified kinase signaling pathway illustrating the point of intervention for kinase inhibitors.

Thieno[3,2-b]pyridine: A Sulfur-Containing Alternative

The thieno[3,2-b]pyridine scaffold, a sulfur analog of furo[3,2-b]pyridine, has demonstrated significant potential in the development of highly selective kinase inhibitors, notably against Haspin and cyclin-dependent kinase-like (CDKL) kinases. The presence of the sulfur atom can influence the electronic properties and binding interactions of the scaffold compared to its furan counterpart.

Synthesis: The synthesis of the thieno[3,2-b]pyridine core can be achieved through various methods, including the Friedländer annulation of a 3-aminothiophene-2-carbaldehyde with a ketone or the intramolecular cyclization of appropriately substituted pyridines.

Comparative Performance:

ScaffoldTarget Kinase(s)Representative Inhibitor IC50 (nM)Reference
Furo[3,2-b]pyridine Haspin- (Data not available for direct comparison)
Thieno[3,2-b]pyridine HaspinHigh selectivity reported[8]
Thieno[2,3-b]pyridine PIM-119[9]

Experimental Protocol: Synthesis of a Thieno[3,2-b]pyridine Derivative

  • Reaction: Friedländer annulation of 3-amino-2-formylthiophene with ethyl acetoacetate.

  • Procedure: A mixture of 3-amino-2-formylthiophene (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of piperidine in ethanol (10 mL) is heated at reflux for 8 hours. Upon cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ethyl 5-methylthieno[3,2-b]pyridine-6-carboxylate.

  • Typical Yield: 60-75%.

cluster_2 Reagent Selection Flowchart Start Desired Kinase Target Profile Decision1 Need for PI3K/ALK Inhibition? Start->Decision1 Scaffold1 Consider Imidazo[1,2-a]pyridine Decision1->Scaffold1 Yes Decision2 Targeting CDKs/TRKs? Decision1->Decision2 No End Proceed with Synthesis and SAR Scaffold1->End Scaffold2 Consider Pyrazolo[3,4-b]pyridine Decision2->Scaffold2 Yes Decision3 Seeking High Selectivity for Novel Targets? Decision2->Decision3 No Scaffold2->End Scaffold3 Consider Thieno[3,2-b]pyridine Decision3->Scaffold3 Yes Decision3->End No Scaffold3->End

Caption: A decision-making flowchart for selecting an alternative kinase inhibitor scaffold.

Comparative Summary

FeatureFuro[3,2-b]pyridineImidazo[1,2-a]pyridinePyrazolo[3,4-b]pyridineThieno[3,2-b]pyridine
Synthetic Accessibility Moderate to highHighModerate to highModerate
Key Synthetic Strategy Cyclization onto pyridineCondensation of aminopyridineCondensation of aminopyrazoleFriedländer annulation
Known Kinase Targets CLKs, CDKsPI3K, ALK, IGF-1R, CLK, DYRK1ACDKs, TRKs, PIM-1Haspin, CDKLs, PIM-1
Potential Advantages Established scaffold, versatile for SARHigh synthetic accessibility, broad target scopeHigh selectivity for certain kinase familiesUnique electronic properties, potential for novel selectivity

Conclusion

While this compound remains a valuable and privileged scaffold for the synthesis of kinase inhibitors, the exploration of alternative heterocyclic systems such as imidazo[1,2-a]pyridine, pyrazolo[3,4-b]pyridine, and thieno[3,2-b]pyridine offers significant opportunities for drug discovery. Each of these scaffolds possesses distinct synthetic routes and has demonstrated utility in targeting a diverse range of kinases. The choice of scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the synthetic feasibility. This guide provides a foundational comparison to aid researchers in making informed decisions for the design and synthesis of the next generation of kinase inhibitors.

References

A Comparative Analysis of Furopyridine Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furopyridine scaffold, a heterocyclic ring system formed by the fusion of furan and pyridine rings, has garnered significant attention in medicinal chemistry. The six possible isomers of furopyridine, each with a unique arrangement of the furan oxygen and pyridine nitrogen, present a diverse chemical space for the design of novel therapeutic agents. This guide provides a comparative analysis of these isomers, focusing on their physicochemical properties, biological activities, and potential applications in drug design, supported by experimental data and in silico predictions.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and aqueous solubility, are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Due to the limited availability of experimental data for all six parent furopyridine isomers, a combination of literature-derived values and in silico predictions has been compiled to facilitate a comparative analysis.

IsomerStructurePredicted pKaPredicted logPPredicted Aqueous Solubility (logS)
furo[2,3-b]pyridine furo[2,3-b]pyridine structure3.851.45-1.82
furo[3,2-b]pyridine furo[3,2-b]pyridine structure4.121.48-1.85
furo[2,3-c]pyridine furo[2,3-c]pyridine structure1.831.51-1.78
furo[3,2-c]pyridine furo[3,2-c]pyridine structure5.201.30-1.90
furo[3,4-b]pyridine furo[3,4-b]pyridine structure4.951.35-1.75
furo[3,4-c]pyridine furo[3,4-c]pyridine structure2.151.42-1.68

Note: Predicted values were obtained using computational models and should be considered as estimates. Experimental verification is recommended.

The predicted pKa values suggest that the basicity of the pyridine nitrogen is significantly influenced by the position of the furan fusion. The logP values are relatively similar across the isomers, indicating comparable lipophilicity for the parent scaffolds.

Biological Activities: A Tale of Isomeric Differentiation

The biological activities of furopyridine derivatives are diverse and highly dependent on the isomeric form of the core scaffold and the nature of its substituents. The most extensively studied isomers, furo[2,3-b]pyridine and furo[3,2-b]pyridine, have shown significant promise as anticancer agents and kinase inhibitors.

Anticancer Activity

Several studies have highlighted the potential of furopyridine derivatives as potent anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs).

Isomer ScaffoldTarget/Cell LineCompound ExampleIC50 (µM)Reference
furo[2,3-b]pyridine CDK2/Cyclin A2Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate0.93[1]
HCT-116 (Colon Cancer)Derivative with naphthalen-2-yl and thiophen-2-yl substituents31.3[1]
MCF-7 (Breast Cancer)Derivative with naphthalen-2-yl and thiophen-2-yl substituents19.3[1]
HepG2 (Liver Cancer)Derivative with naphthalen-2-yl and thiophen-2-yl substituents22.7[1]
A549 (Lung Cancer)Derivative with naphthalen-2-yl and thiophen-2-yl substituents36.8[1]
furo[3,2-b]pyridine Neuro-2a (Neuroblastoma)Trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivative5.8[2]
Neuro-2a (Neuroblastoma)Trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivative3.6[2]
furo[3,2-c]pyridine KYSE70 (Esophageal Cancer)Furanopyridinone derivative 4c0.888 (24h)[2]
KYSE150 (Esophageal Cancer)Furanopyridinone derivative 4c0.655 (48h)[2]

From the available data, derivatives of furo[3,2-c]pyridine have demonstrated particularly potent cytotoxic activity against esophageal cancer cell lines.[2] Derivatives of furo[2,3-b]pyridine have shown broad-spectrum anticancer activity and notable CDK2 inhibition.[1]

Kinase Inhibitory Activity

The furopyridine scaffold has proven to be a versatile template for the design of inhibitors targeting various kinases implicated in cancer and other diseases.

Isomer ScaffoldTarget KinaseCompound ExampleIC50 (µM)Reference
furo[2,3-b]pyridine CDK2/Cyclin A2Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate0.93[1]
furo[3,2-b]pyridine CLK13,5-disubstituted furo[3,2-b]pyridine-[3]
CLK23,5-disubstituted furo[3,2-b]pyridine-[3]
CLK43,5-disubstituted furo[3,2-b]pyridine-[3]

Derivatives of furo[2,3-b]pyridine are effective inhibitors of CDK2.[1] The furo[3,2-b]pyridine scaffold has been identified as a privileged structure for the development of highly selective inhibitors of cdc-like kinases (CLKs).[3]

Less Explored Isomers

Information on the biological activities of furo[3,4-b]pyridine , furo[2,3-c]pyridine , and furo[3,4-c]pyridine is limited in the current literature. However, the unique electronic and steric properties of these isomers suggest they may offer novel opportunities for targeting different biological pathways. The parent compound furo[3,4-c]pyridine has been noted to be very unstable.[4] Some derivatives of furo[3,4-c]pyridine-1,3-dione have been explored as intermediates in the synthesis of biologically active compounds, particularly kinase inhibitors.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of research findings. Below are methodologies for key assays used in the evaluation of furopyridine isomers.

In Vitro CDK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the CDK2/Cyclin A2 complex.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Histone H1 protein (substrate)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compounds (furopyridine derivatives)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound, CDK2/Cyclin A2 enzyme, and the substrate (Histone H1) in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system like the ADP-Glo™ assay. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (furopyridine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells and determine the IC50 value.

Signaling Pathways and Logical Relationships

The biological effects of furopyridine isomers are mediated through their interaction with specific cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate a key signaling pathway targeted by these compounds and the logical relationship of their properties in the context of drug design.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F inactivates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Furopyridine Furopyridine Inhibitor Furopyridine->CyclinE_CDK2 inhibits

Caption: CDK2 signaling pathway and its inhibition by furopyridine derivatives.

Furopyridine_Drug_Design_Workflow Isomer_Selection Furopyridine Isomer Selection SAR_Studies Structure-Activity Relationship (SAR) Isomer_Selection->SAR_Studies In_Silico_Screening In Silico Screening (Docking, ADME) SAR_Studies->In_Silico_Screening Synthesis Chemical Synthesis In_Silico_Screening->Synthesis In_Vitro_Assays In Vitro Assays (Kinase, Cytotoxicity) Synthesis->In_Vitro_Assays In_Vitro_Assays->SAR_Studies Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: Experimental workflow for furopyridine-based drug design.

Furopyridine_Properties_Relationship cluster_properties Furopyridine Isomer Properties Structure Isomeric Structure Physicochem Physicochemical Properties (pKa, logP, Solubility) Structure->Physicochem Biological_Activity Biological Activity (Potency, Selectivity) Structure->Biological_Activity ADME ADME Properties Physicochem->ADME Biological_Activity->ADME Drug_Likeness Drug-Likeness ADME->Drug_Likeness

Caption: Logical relationship of furopyridine isomer characteristics.

Conclusion

The comparative analysis of furopyridine isomers reveals a promising and versatile class of scaffolds for drug discovery. While furo[2,3-b]pyridine and furo[3,2-b]pyridine derivatives have been the primary focus of research, demonstrating significant potential as anticancer and kinase-inhibiting agents, the other isomers remain largely unexplored and represent a fertile ground for future investigations. The choice of the furopyridine isomer has a profound impact on the physicochemical and biological properties of the resulting derivatives. A systematic and comparative evaluation of all six isomers is warranted to fully unlock the therapeutic potential of this privileged heterocyclic system. The provided data and experimental protocols serve as a valuable resource for researchers embarking on the design and development of novel furopyridine-based therapeutics.

References

Validation of 7-Chlorofuro[3,2-b]pyridine as a Kinase Hinge Binder: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 7-Chlorofuro[3,2-b]pyridine as a potential kinase hinge binder. While direct experimental data for this specific compound is not yet publicly available, the furo[3,2-b]pyridine scaffold has been identified as a promising core for potent and selective kinase inhibitors.[1][2][3] This document outlines the experimental validation path for such a compound and compares the expected inhibitory activities with established kinase inhibitors, leveraging data from closely related furo[3,2-b]pyridine derivatives.

Performance Comparison of Kinase Inhibitors

The validation of a novel kinase inhibitor requires rigorous comparison against well-characterized compounds. This section presents the inhibitory activity of a representative furo[3,2-b]pyridine derivative, MU1210, alongside Vemurafenib, a known clinical inhibitor with a 7-azaindole hinge-binding motif, and another potent 7-azaindole derivative.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundScaffoldTarget Kinase(s)IC50 (nM)Reference(s)
This compound Furo[3,2-b]pyridineTo be determinedTo be determined
MU1210Furo[3,2-b]pyridineCLK18[2][4]
CLK220[2][4]
CLK412[2][4]
HIPK223[4]
Vemurafenib7-AzaindoleBRAF V600E31[5][6]
C-RAF48[5]
Wild-type BRAF100[5]
7-Azaindole Derivative (Compound 8l)7-AzaindoleHaspin14[7]

Experimental Protocols

A comprehensive validation of a kinase hinge binder involves a multi-faceted approach, including in vitro enzymatic assays, biophysical binding characterization, and cell-based functional assays.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • ATP

  • This compound and comparator compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase reaction buffer.

    • Add serial dilutions of the test compounds (e.g., this compound) or vehicle control (DMSO) to the wells of the plate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8][9]

    • Incubate at room temperature for 40 minutes.[3][8]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP.[8][9]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[3][9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Biophysical Binding Assay: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free detection of the binding between an inhibitor and its target kinase, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, NLC)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified kinase

  • This compound and comparator compounds

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Kinase Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified kinase over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compounds in running buffer.

    • Inject the compound solutions over the immobilized kinase surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd.

    • Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.

Cellular Target Engagement and Downstream Signaling: Western Blot

Western blotting is used to assess the effect of the inhibitor on the phosphorylation of the target kinase and its downstream substrates within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • This compound and comparator compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream substrates)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency and treat with various concentrations of the test compounds or vehicle control for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody targeting the phosphorylated protein of interest.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.[10]

    • Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., β-actin) to ensure equal loading.

    • Quantify the band intensities to determine the relative change in protein phosphorylation.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Activates Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Cell Proliferation Cell Proliferation Downstream Substrate->Cell Proliferation Survival Survival Downstream Substrate->Survival 7_Chlorofuro_3_2_b_pyridine This compound 7_Chlorofuro_3_2_b_pyridine->Target Kinase Inhibits

Caption: Simplified kinase signaling pathway showing the inhibitory action of this compound.

Experimental Workflow

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Outcome Compound Synthesis Compound Synthesis Kinase Inhibition Assay (IC50) Kinase Inhibition Assay (IC50) Compound Synthesis->Kinase Inhibition Assay (IC50) Biophysical Binding Assay (KD) Biophysical Binding Assay (KD) Kinase Inhibition Assay (IC50)->Biophysical Binding Assay (KD) Cell-based Target Engagement Cell-based Target Engagement Biophysical Binding Assay (KD)->Cell-based Target Engagement Downstream Signaling Analysis Downstream Signaling Analysis Cell-based Target Engagement->Downstream Signaling Analysis Validated Hinge Binder Validated Hinge Binder Downstream Signaling Analysis->Validated Hinge Binder

Caption: General workflow for the validation of a kinase hinge binder.

Logical Relationship of Hinge Binding

G cluster_1 Inhibitor N-lobe N-lobe C-lobe C-lobe Hinge Region Hinge Region 7_Chlorofuro_3_2_b_pyridine This compound 7_Chlorofuro_3_2_b_pyridine->Hinge Region Forms Hydrogen Bonds

Caption: Interaction of this compound with the kinase hinge region.

References

Structure-activity relationship (SAR) studies of 7-substituted furopyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Furopyridine Derivatives

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 7-substituted furopyridine derivatives, focusing on their activity as kinase inhibitors and cytotoxic agents. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the impact of substitutions at the 7-position on the biological activity of this important heterocyclic scaffold.

Furopyridine Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

A study by Shaban et al. explored a series of pyridine and furopyridine derivatives for their ability to inhibit the CDK2/cyclin A2 enzyme complex. Among the synthesized compounds, a furo[2,3-b]pyridine derivative (Compound 14) showed notable inhibitory activity.[1]

Data Presentation: CDK2 Inhibition and Cytotoxicity

The following table summarizes the in vitro inhibitory activity of key compounds against CDK2/cyclin A2 and their cytotoxic effects on various human cancer cell lines.[1]

CompoundStructureCDK2/cyclin A2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
14 Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate0.9341.532.731.240.1
Roscovitine (Reference)0.394----
Doxorubicin (Reference)-40.064.824.758.1

Note: While Compound 14 is not explicitly a "7-substituted" derivative in the context of systematic variation, its furopyridine core is relevant. The data provides a baseline for the activity of this scaffold.

Experimental Protocols

In Vitro CDK2/Cyclin A2 Kinase Assay [1] The inhibitory activity of the compounds against CDK2/cyclin A2 was determined using the Promega Kinase-Glo Plus luminescence kinase kit. This assay measures the amount of ATP remaining in the solution following the kinase reaction. The luminescent signal is inversely correlated with kinase activity. The percent inhibition was calculated relative to a reference inhibitor, roscovitine, at a concentration of 10 µM.

Cytotoxicity Assay (MTT Assay) [1] Human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials intermediate Heterocyclization start->intermediate compound14 Furopyridine Derivative (14) intermediate->compound14 cdk2_assay CDK2/Cyclin A2 Kinase Assay compound14->cdk2_assay mtt_assay MTT Cytotoxicity Assay compound14->mtt_assay ic50_cdk2 IC50 Determination (CDK2) cdk2_assay->ic50_cdk2 ic50_cyto IC50 Determination (Cytotoxicity) mtt_assay->ic50_cyto data_analysis data_analysis ic50_cdk2->data_analysis Data Analysis ic50_cyto->data_analysis

Workflow for Synthesis and Biological Evaluation.

Furopyridine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors

A series of furopyridine (PD) compounds were investigated as inhibitors of wild-type and mutant forms of EGFR, which are implicated in non-small cell lung cancer (NSCLC).[2] The study highlights the importance of the substitution pattern on the furopyridine core for potent inhibitory activity.

Data Presentation: EGFR Inhibition

The following table presents the IC₅₀ values of selected furopyridine derivatives against wild-type and mutant EGFR.[3]

CompoundTarget KinaseIC₅₀ (nM)Reference InhibitorIC₅₀ (nM)
PD18 Wild-type EGFR8.38Erlotinib>1000
PD56 Wild-type EGFR12.88Afatinib1.95
PD18 L858R/T790M EGFR10.84Osimertinib0.41
PD23 L858R/T790M EGFR3.23Erlotinib>1000
PD56 L858R/T790M EGFR12.36Afatinib1.02

Note: The specific substitutions for the "PD" compounds, including at the 7-position of the furo[2,3-c]pyridine core, are detailed in the source publication.[2] For instance, PD23 is (2,3-Dihydrobenzo[b][4][5]dioxin-6-yl){7-methyl-4-[(4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl]furo[2,3-c]pyridin-2-yl}methanone dihydrochloride.[2]

Experimental Protocols

EGFR Kinase Assay The inhibitory activity of the furopyridine derivatives against wild-type and mutant EGFR was determined using a kinase activity assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method, to determine the extent of kinase inhibition by the test compounds. IC₅₀ values are then calculated from dose-response curves.

Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates Furopyridine Furopyridine Derivative Furopyridine->EGFR Inhibits

EGFR Signaling Pathway Inhibition.

Furo[3,2-c]pyridone Derivatives as Cytotoxic Agents

A recent study focused on the synthesis and cytotoxic evaluation of novel furanopyridone derivatives against esophageal cancer cell lines. The SAR analysis revealed that the nature of the substituent on the pyridone nitrogen plays a crucial role in the observed activity.

Data Presentation: Cytotoxicity of Furanopyridone Derivatives

The table below shows the cytotoxic activity of selected furanopyridone derivatives against KYSE70 and KYSE150 esophageal cancer cell lines.[5]

CompoundR-groupKYSE70 IC₅₀ (µg/mL)KYSE150 IC₅₀ (µg/mL)
3b 4-Fluorobenzyl>40>40
3e 2,4-Dichlorobenzyl21.335.4
3f 2,6-Dichlorobenzyl18.7>40
3i Naphthylmethyl15.8>40
4c (Structure with C=O at position 7)0.655 (at 24h)-

Note: The core structure is a furo[3,2-c]pyridine-4,7-dione, and the substitutions are on the nitrogen at position 6. Compound 4c, with a different core modification, showed the highest potency.[5]

Experimental Protocols

Synthesis of Furo[3,2-c]pyridine Derivatives [5] The synthesis started from 3-furoyl-L-leucine, which underwent an intramolecular Friedel-Crafts acylation catalyzed by Eaton's reagent to form the 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione core. This was followed by reduction with NaBH₄. Subsequent N-alkylation with various benzyl halides in the presence of potassium carbonate yielded the final derivatives.

Synthesis Workflow

G start 3-Furoyl-L-leucine acylation Intramolecular Friedel-Crafts Acylation start->acylation reduction Reduction (NaBH4) acylation->reduction alkylation N-Alkylation reduction->alkylation final_products Furo[3,2-c]pyridone Derivatives alkylation->final_products

General Synthesis of Furo[3,2-c]pyridone Derivatives.

Structure-Activity Relationship of 7-Amine Substituted Pyrazolopyridines

While not a furopyridine, a study on pyrazolo[1,5-a]pyridine inhibitors of herpes simplex virus provides valuable insights into the SAR of 7-amino substitutions, which can be extrapolated to the furopyridine scaffold.[6] The study found that non-polar amine substituents at the C7 position were preferred for optimal antiviral activity.

This comparative guide illustrates the therapeutic potential of furopyridine derivatives and highlights the importance of the substitution pattern in determining their biological activity. Further systematic studies focusing on the 7-position of the furopyridine core are warranted to fully elucidate the SAR and guide the design of more potent and selective drug candidates.

References

A Comparative Guide to Catalysts for the Functionalization of 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, frequently appearing in kinase inhibitors and other biologically active molecules. The targeted functionalization of this core structure is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics. 7-Chlorofuro[3,2-b]pyridine serves as a versatile building block, with the chlorine atom providing a reactive handle for various palladium-catalyzed cross-coupling reactions. This guide offers a comparative overview of catalyst systems for the most common coupling reactions of this compound and its analogs: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Due to the limited availability of direct comparative studies on this compound, this guide presents data from analogous chloro-heterocyclic systems to provide valuable insights into catalyst efficacy.

Data Presentation: Catalyst System Performance

The following tables summarize the performance of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of chloro-heterocycles analogous to this compound.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-heterocycles

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018>90
Pd(dppf)Cl₂K₂CO₃DME802High
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9012Good
Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O1002494

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1101685-95
Pd(OAc)₂ / RuPhosNaOᵗBuToluene10012-2470-90
[Pd(crotyl)Cl]₂ / BippyPhosKOᵗBu2-MeTHF601.5-880-95
Pd(OAc)₂ / JosiphosNaOᵗBuToluene1000.5Good

Table 3: Comparison of Catalyst Systems for Sonogashira Coupling of Chloro-heterocycles

Catalyst System (Pd Source / Co-catalyst)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-602-1270-95
Pd(PPh₃)₄ / -TBAFNeat800.5-280-90
Pd/C / CuIEt₃NEtOHUltrasound1-275-90
PdCl₂(cataCXium PIntb) / -TMEDATMEDA801680-95

Mandatory Visualization

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)₂) pd2_complex->transmetalation Base pd2_intermediate R-Pd(II)-R'(L_n) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)(NHR₂)-L_n]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation Base pd2_amido_complex Ar-Pd(II)-NR₂(L_n) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Bioisosteric Replacement of the Furopyridine Core: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of optimizing drug candidates, medicinal chemists often employ the strategy of bioisosteric replacement. This approach involves substituting a specific functional group or scaffold within a lead compound with another that has similar physical or chemical properties, with the goal of enhancing the compound's pharmacological profile. This guide provides a comparative analysis of the bioisosteric replacement of a furopyridine core, using the well-documented case of furo[3,2-b]pyridine as a bioisostere for the indole nucleus in the development of 5-HT1F receptor agonists for the treatment of migraine.[1][2]

Logical Framework for Bioisosteric Replacement

The fundamental principle of this strategy is to maintain or improve the desired biological activity while favorably modulating other properties such as selectivity, metabolic stability, or solubility. The decision to replace a core scaffold is driven by the hypothesis that the new core will retain the key interactions with the biological target.

cluster_0 Core Scaffold cluster_1 Bioisosteric Replacement Indole Core Indole Core Furopyridine Core Furopyridine Core Indole Core->Furopyridine Core Is replaced by Optimized Analogue Optimized Analogue Furopyridine Core->Optimized Analogue Incorporated into Lead Compound Lead Compound Lead Compound->Indole Core Contains Improved Properties Improved Properties Optimized Analogue->Improved Properties Leads to Start Start Synthesis Synthesis Start->Synthesis Design Analogues Purification Purification Synthesis->Purification Structural_Confirmation Structural_Confirmation Purification->Structural_Confirmation e.g., NMR, MS Binding_Assay Binding_Assay Structural_Confirmation->Binding_Assay Screening Functional_Assay Functional_Assay Binding_Assay->Functional_Assay Active Compounds Data_Analysis Data_Analysis Functional_Assay->Data_Analysis SAR_Evaluation SAR_Evaluation Data_Analysis->SAR_Evaluation Compare Cores End End SAR_Evaluation->End 5-HT_Agonist 5-HT Agonist (e.g., Compound 5) 5-HT1F_Receptor 5-HT1F Receptor 5-HT_Agonist->5-HT1F_Receptor Binds to G_Protein Gi/Go Protein 5-HT1F_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Cellular_Response Therapeutic Effect (e.g., Inhibition of neurogenic inflammation) cAMP->Cellular_Response

References

Head-to-head comparison of different cross-coupling methods for 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The furo[3,2-b]pyridine core, a privileged structure in numerous biologically active compounds, presents a unique synthetic challenge. The targeted modification of this scaffold, particularly at the 7-position, is crucial for tuning the pharmacological properties of the resulting molecules. This guide provides a head-to-head comparison of various palladium-catalyzed cross-coupling methods for the functionalization of 7-Chlorofuro[3,2-b]pyridine, offering a valuable resource for the synthesis of novel therapeutic agents.

The strategic introduction of diverse substituents at the 7-position of the furo[3,2-b]pyridine nucleus can be efficiently achieved through several powerful cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings. Each method offers distinct advantages and requires specific conditions for optimal performance.

Comparative Analysis of Cross-Coupling Methods

The choice of cross-coupling methodology for the derivatization of this compound is dictated by the desired substituent and the overall synthetic strategy. Below is a summary of typical reaction conditions and reported yields for analogous heterocyclic systems, providing a predictive framework for the functionalization of the target scaffold.

Cross-Coupling MethodCoupling PartnerTypical CatalystTypical LigandTypical BaseTypical SolventTemperature (°C)Representative Yield (%)
Suzuki Coupling Aryl/Heteroaryl Boronic Acids/EstersPd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂SPhos, XPhos, or RuPhosK₂CO₃, K₃PO₄, or Cs₂CO₃Dioxane, Toluene, or DMF/H₂O80-12070-95
Buchwald-Hartwig Amination Primary/Secondary AminesPd₂(dba)₃ or Pd(OAc)₂BINAP, Xantphos, or BrettPhosNaOtBu, K₃PO₄, or Cs₂CO₃Toluene or Dioxane80-11065-90
Sonogashira Coupling Terminal AlkynesPdCl₂(PPh₃)₂PPh₃Et₃N or i-Pr₂NHTHF or DMF25-8075-98
Stille Coupling OrganostannanesPd(PPh₃)₄ or Pd₂(dba)₃AsPh₃ or PPh₃-Toluene or DMF80-11060-85

Experimental Protocols

Detailed experimental procedures are critical for the successful implementation of these cross-coupling reactions. The following protocols are generalized based on successful applications with similar chloro-heterocyclic substrates and should serve as a starting point for the optimization of reactions with this compound.

Suzuki Coupling Protocol

This procedure outlines the palladium-catalyzed coupling of a chloro-heterocycle with a boronic acid.

Reagents and Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2-3 equivalents)

  • Anhydrous 1,4-dioxane or toluene

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and SPhos to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol describes the palladium-catalyzed amination of a chloro-heterocycle.

Reagents and Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)

  • Xantphos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 - 2 equivalents)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide, Xantphos, and Pd₂(dba)₃ to a dry Schlenk flask.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the mixture.

  • Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling Protocol

This protocol details the coupling of a chloro-heterocycle with a terminal alkyne.

Reagents and Materials:

  • This compound

  • Terminal alkyne (1.2 - 2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-4 equivalents)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Stille Coupling Protocol

This protocol describes the palladium-catalyzed coupling of a chloro-heterocycle with an organostannane reagent.

Reagents and Materials:

  • This compound

  • Organostannane (e.g., tributyl(aryl)tin, 1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous toluene or dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the organostannane reagent via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 90-110 °C for 12-24 hours, monitoring the reaction progress.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting residue by flash column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for each cross-coupling reaction, providing a visual representation of the key mechanistic steps.

Suzuki_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Ar-Pd(II)-Cl(L_n) Transmetalation Transmetalation Ar-Pd(II)-Cl(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetalation Ar-Cl Ar-Cl Ar-Cl->Oxidative_Addition

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Ar-Pd(II)-Cl(L_n) Amine_Coordination Amine Coordination Ar-Pd(II)-Cl(L_n)->Amine_Coordination Ar-Pd(II)-Cl(Amine)(L_n) Ar-Pd(II)-Cl(Amine)(L_n) Amine_Coordination->Ar-Pd(II)-Cl(Amine)(L_n) Deprotonation Deprotonation (Base) Ar-Pd(II)-Cl(Amine)(L_n)->Deprotonation Ar-Pd(II)-Amido(L_n) Ar-Pd(II)-Amido(L_n) Deprotonation->Ar-Pd(II)-Amido(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Amido(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Amine Ar-NRR' Reductive_Elimination->Ar-Amine Amine HNRR' Amine->Amine_Coordination Ar-Cl Ar-Cl Ar-Cl->Oxidative_Addition

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Ar-Pd(II)-Cl(L_n) Transmetalation Transmetalation Ar-Pd(II)-Cl(L_n)->Transmetalation Ar-Pd(II)-Alkyne(L_n) Ar-Pd(II)-Alkyne(L_n) Transmetalation->Ar-Pd(II)-Alkyne(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Alkyne Ar-C≡C-R Reductive_Elimination->Ar-Alkyne Ar-Cl Ar-Cl Ar-Cl->Oxidative_Addition Cu(I)Cl Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)Cl->Alkyne_Coordination Copper_Acetylide Cu(I)-C≡C-R Alkyne_Coordination->Copper_Acetylide Copper_Acetylide->Transmetalation Terminal_Alkyne H-C≡C-R + Base Terminal_Alkyne->Alkyne_Coordination

Figure 3: Catalytic cycles of the Sonogashira coupling.

Stille_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Ar-Pd(II)-Cl(L_n) Transmetalation Transmetalation Ar-Pd(II)-Cl(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R Organostannane R-Sn(Bu)₃ Organostannane->Transmetalation Ar-Cl Ar-Cl Ar-Cl->Oxidative_Addition

Figure 4: Catalytic cycle of the Stille coupling.

In vitro screening results for compounds synthesized from 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emerging Kinase and Cell Growth Inhibitors

This guide provides a comparative overview of the in vitro biological activities of compounds synthesized from a 7-chlorofuro[3,2-b]pyridine scaffold. The furo[3,2-b]pyridine core is a privileged structure in medicinal chemistry, recognized for its utility in developing potent inhibitors of key cellular signaling pathways.[1][2] This document summarizes quantitative screening data, details the experimental methodologies for key assays, and visualizes a relevant signaling pathway to support further drug discovery and development efforts in this area.

In Vitro Screening Data Summary

The following tables present a comparative summary of the in vitro cytotoxic and kinase inhibitory activities of representative furo[3,2-b]pyridine derivatives. While a comprehensive screening of a single library of compounds derived directly from this compound is not available in the public literature, the data below, compiled from studies on structurally related furo[3,2-b]pyridine and pyranopyridine analogs, illustrates the potential of this chemical class.

Table 1: Cytotoxicity of Furo[3,2-b]pyridine and Related Analogs against Human Cancer Cell Lines
Compound IDModification on CoreCell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 3b 2-substituted furo[3,2-b]pyridineMDA-MB-231Not Specified (showed encouraging growth inhibition)--
MCF-7Not Specified (showed encouraging growth inhibition)--
4-CP.P Pyrano[3,2-c]pyridine derivativeMCF-760 ± 4.0--
P.P Pyrano[3,2-c]pyridine derivativeMCF-7100 ± 5.0--
3-NP.P Pyrano[3,2-c]pyridine derivativeMCF-7140 ± 5.0--
TPM.P Pyrano[3,2-c]pyridine derivativeMCF-7180 ± 6.0--

Data for pyrano[3,2-c]pyridine derivatives are included to show the activity of a closely related fused pyridine heterocyclic system.[3] Inhibition data for derivative 3b indicates qualitative activity.[4]

Table 2: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
Compound SeriesTarget Kinase(s)Activity
3,5-disubstituted furo[3,2-b]pyridinesCdc-like kinases (CLKs)Potent and highly selective inhibition
3,5,7-trisubstituted furo[3,2-b]pyridinesHedgehog Signaling Pathway ModulatorsSub-micromolar activity
2-substituted furo[3,2-b]pyridine (e.g., 3b)SIRT1Inhibition observed

This table summarizes the classes of targets inhibited by furo[3,2-b]pyridine scaffolds as identified in the literature.[1][2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro screening results. The following are representative protocols for the synthesis of a furo[3,2-b]pyridine library and for a key biological assay.

Synthesis of 3-Substituted Furo[3,2-b]pyridine Derivatives via Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 7-position of the this compound scaffold serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.

General Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, for example, 2.0 M aqueous potassium carbonate (2.0 mmol).

  • Add a suitable solvent, such as a 4:1 v/v mixture of 1,4-dioxane and water (5 mL).

  • Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Seal the vial and heat the reaction mixture at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-substituted furo[3,2-b]pyridine.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Seed cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.

G Experimental Workflow for Synthesis and Screening start This compound synthesis Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->synthesis library Library of Substituted Furo[3,2-b]pyridine Derivatives synthesis->library screening In Vitro Screening library->screening cytotoxicity Cytotoxicity Assays (e.g., MTT Assay on MCF-7, MDA-MB-231) screening->cytotoxicity kinase Kinase Inhibition Assays (e.g., CLK, SIRT1) screening->kinase data Data Analysis (IC50 Determination) cytotoxicity->data kinase->data

Caption: Workflow for the synthesis and in vitro screening of furo[3,2-b]pyridine derivatives.

Caption: The Hedgehog signaling pathway, a target for furo[3,2-b]pyridine modulators.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of proposed synthetic routes to 7-Chlorofuro[3,2-b]pyridine, a key heterocyclic scaffold. Due to the absence of a directly published synthesis for this specific compound, this guide outlines two plausible and efficient synthetic pathways, Routes A and B, based on established methodologies for analogous furo[3,2-b]pyridine systems. Each route is evaluated based on potential step-count, reagent accessibility, and likely overall yield, supported by data from related syntheses.

Route A: Sonogashira Coupling and Subsequent Intramolecular Cyclization

This approach leverages a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization to construct the fused furan ring. The proposed starting material is the commercially available 2,3-dichloropyridine.

Experimental Protocol:

Step 1: Selective Sonogashira Coupling of 2,3-Dichloropyridine

To a solution of 2,3-dichloropyridine (1.0 eq) in a suitable solvent such as a mixture of DMF and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) are added. The mixture is degassed, and trimethylsilylacetylene (1.1 eq) is added. The reaction is stirred at room temperature until completion, monitored by TLC or GC-MS. The product, 2-(trimethylsilylethynyl)-3-chloropyridine, is isolated after aqueous workup and purification by column chromatography.

Step 2: Deprotection of the Alkyne

The purified 2-(trimethylsilylethynyl)-3-chloropyridine (1.0 eq) is dissolved in a solvent such as methanol. A base, for instance, potassium carbonate (1.5 eq), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the crude 3-chloro-2-ethynylpyridine is obtained after an extractive workup.

Step 3: Intramolecular Cyclization

The crude 3-chloro-2-ethynylpyridine (1.0 eq) is dissolved in a high-boiling point solvent like DMF or toluene. A copper(I) salt, such as copper(I) iodide (10 mol%), and a base, for example, potassium carbonate (2.0 eq), are added. The reaction mixture is heated to promote the intramolecular cyclization. After completion, as indicated by TLC, the reaction is cooled, and the product, this compound, is isolated and purified by column chromatography.

Route B: Furan Annulation on a Pyridine Scaffold

This strategy involves the construction of the furan ring onto a pre-functionalized pyridine core, starting from 3-chloro-2-hydroxypyridine.

Experimental Protocol:

Step 1: O-Alkylation of 3-Chloro-2-hydroxypyridine

To a solution of 3-chloro-2-hydroxypyridine (1.0 eq) in a polar aprotic solvent like DMF, a base such as potassium carbonate (1.5 eq) is added. After stirring, a suitable two-carbon electrophile, for example, 2-bromo-1,1-diethoxyethane (1.2 eq), is added. The mixture is heated until the starting material is consumed (monitored by TLC). The product, 3-chloro-2-(2,2-diethoxyethoxy)pyridine, is isolated following an aqueous workup and purification.

Step 2: Cyclization and Aromatization

The O-alkylated intermediate (1.0 eq) is treated with a strong acid, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic anhydride, and heated. This promotes both the cyclization to form the dihydrofuropyridine intermediate and subsequent dehydration to yield the aromatic this compound. The product is isolated by pouring the reaction mixture onto ice, neutralizing with a base, and extracting with an organic solvent, followed by chromatographic purification.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Sonogashira Coupling & CyclizationRoute B: Furan Annulation
Starting Material 2,3-Dichloropyridine3-Chloro-2-hydroxypyridine
Number of Steps 32
Key Reactions Sonogashira Coupling, Intramolecular CyclizationO-Alkylation, Acid-catalyzed Cyclization
Potential Advantages Modular; allows for diversification at the 2-position of the furan ring by using different alkynes.Fewer synthetic steps.
Potential Challenges Regioselectivity in the Sonogashira coupling step can be an issue with dihalopyridines. The efficiency of the final intramolecular cyclization may vary.The acidic conditions in the cyclization step might not be compatible with all functional groups.
Estimated Overall Yield ModerateModerate to Good

Logical Workflow for Route Selection

G cluster_start Decision Point cluster_route_a Route A: Sonogashira Approach cluster_route_b Route B: Annulation Approach cluster_comparison Evaluation Criteria Start Target: this compound A1 2,3-Dichloropyridine Start->A1 B1 3-Chloro-2-hydroxypyridine Start->B1 A2 Selective Sonogashira Coupling A1->A2 Trimethylsilyl- acetylene A3 Deprotection A2->A3 Base A4 Intramolecular Cyclization A3->A4 Cu(I) catalyst A_Product This compound A4->A_Product C1 Step Economy A_Product->C1 C2 Yield & Purity A_Product->C2 C3 Reagent Cost & Availability A_Product->C3 C4 Scalability A_Product->C4 B2 O-Alkylation B1->B2 2-Bromo-1,1- diethoxyethane B3 Acid-Catalyzed Cyclization B2->B3 PPA B_Product This compound B3->B_Product B_Product->C1 B_Product->C2 B_Product->C3 B_Product->C4

Caption: Comparative workflow for the synthesis of this compound.

Conclusion

Both Route A and Route B present viable strategies for the synthesis of this compound. The choice between the two will likely depend on the specific resources and priorities of the research team. Route B, with its fewer steps, may be preferable for rapid access to the core scaffold. In contrast, Route A offers greater modularity, which could be advantageous for generating a library of analogs with substitutions at the 2-position of the furan ring. Further experimental validation is necessary to determine the optimal conditions and overall efficiency of each proposed pathway.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to handle 7-Chlorofuro[3,2-b]pyridine with appropriate safety measures. Based on data from analogous chlorinated pyridine compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to prevent the inhalation of vapors.[1]

In the event of a spill, it should be absorbed using an inert material such as sand or vermiculite and collected into a designated, sealed container for hazardous waste.[1] Under no circumstances should this chemical be allowed to enter drains or waterways.[1]

Hazard Profile by Analogy

The hazard profile of this compound can be inferred from structurally related compounds like pyridine and other chlorinated pyridines. These compounds are generally classified with the following hazards:

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]Avoid direct contact and inhalation. Use appropriate PPE.[1]
Skin Irritation Causes skin irritation.[2]Wear protective gloves and clothing.[1][2]
Eye Irritation Causes serious eye irritation.[2]Wear eye protection.[1][2]
Flammability May be a flammable liquid and vapor.Keep away from heat, sparks, and open flames.
Environmental Hazard Potentially toxic to aquatic organisms.Do not dispose of in the environment.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical final step in its lifecycle in the laboratory. The following protocol outlines the necessary steps to ensure its safe and compliant disposal.

Experimental Workflow for Disposal

Caption: Waste Disposal Workflow for this compound.

Detailed Methodologies
  • Waste Segregation:

    • Collect waste this compound in its pure form or in solutions in a dedicated waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Container Selection and Labeling:

    • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable, but always confirm compatibility.[1]

    • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added. The label must include:

      • The words "Hazardous Waste".[1][3]

      • The full chemical name: "this compound" (no abbreviations or formulas).[1][3]

      • The approximate percentages of all constituents if it is a mixed waste.[1]

      • The date when waste was first added to the container.[3]

      • Appropriate hazard warnings (e.g., "Harmful," "Irritant").[3]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.[3]

    • This area should be cool, dry, and well-ventilated.

    • Store away from incompatible materials such as strong oxidizers, acids, and bases.[4] Secondary containment is recommended to manage potential leaks.[3]

  • Final Disposal:

    • Waste this compound must be disposed of as hazardous waste.[4]

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][4]

    • Do not dispose of this chemical down the drain or in regular trash.[1]

    • Common disposal methods for similar compounds like pyridine include incineration at high temperatures.[5]

    • Complete all necessary paperwork and maintain records of the disposal.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for 7-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 7-Chlorofuro[3,2-b]pyridine in a laboratory setting. The following procedures are based on best practices for handling chlorinated heterocyclic compounds and should be executed by trained professionals.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the hazardous properties of analogous compounds such as pyridine and other chlorinated pyridines.[1][2] A thorough risk assessment should be conducted before beginning any work.

Minimum PPE Requirements:

PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]To protect eyes from splashes.
Face Protection Face shield.To be worn in addition to goggles when there is a significant splash hazard.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.To prevent skin contact and absorption.[2][4]
Body Protection Flame-retardant lab coat.To protect clothing and skin from contamination.[1][5]
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills and falling objects.[6]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[3]To avoid inhalation of vapors.
Handling and Storage Procedures

Handling:

  • Always handle this compound within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[7]

  • Use non-sparking tools and explosion-proof equipment, as related compounds like pyridine are highly flammable.[8][9]

  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8][10]

  • Wash hands thoroughly after handling.[10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[7][8]

  • Store separately from incompatible materials such as strong oxidizing agents and acids.[7]

Spill Management and Disposal Plan

Spill Response:

  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Wear Appropriate PPE: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Contain and Absorb: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[1][2]

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated, sealable, and properly labeled hazardous waste container.[1][7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • For Large Spills: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Waste Disposal:

  • All waste containing this compound, including contaminated lab supplies, must be treated as hazardous waste.[2]

  • Collect waste in a clearly labeled, sealed, and compatible container. The label should include the full chemical name and the words "Hazardous Waste".[1]

  • Do not mix this waste with other waste streams.[2]

  • Dispose of the hazardous waste through a licensed disposal company in accordance with all local, state, and federal regulations.[11] Do not dispose of it down the drain or in regular trash. [1]

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_start Start: Review SDS/Safety Info ppe_check Don Appropriate PPE prep_start->ppe_check fume_hood_check Verify Fume Hood Functionality ppe_check->fume_hood_check handling_start Transfer Chemical in Fume Hood fume_hood_check->handling_start experiment Perform Experiment handling_start->experiment decontaminate_glassware Decontaminate Glassware experiment->decontaminate_glassware spill_detected Spill Detected experiment->spill_detected Potential Spill waste_collection Collect Hazardous Waste decontaminate_glassware->waste_collection ppe_removal Properly Remove PPE waste_collection->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash end End hand_wash->end End of Procedure evacuate_area Evacuate & Secure Area spill_detected->evacuate_area don_ppe Don Spill Response PPE evacuate_area->don_ppe contain_spill Contain & Absorb Spill don_ppe->contain_spill collect_waste_spill Collect Contaminated Material contain_spill->collect_waste_spill decontaminate_area Decontaminate Spill Area collect_waste_spill->decontaminate_area decontaminate_area->waste_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chlorofuro[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
7-Chlorofuro[3,2-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.